Technical Documentation Center

ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate
  • CAS: 1344952-38-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Physical and Chemical Properties of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Executive Summary In the landscape of modern drug development, the deployment of highly functionalized, enantiopure building blocks is the cornerstone of successful active pharmaceutical ingredient (API) synthesis. Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the deployment of highly functionalized, enantiopure building blocks is the cornerstone of successful active pharmaceutical ingredient (API) synthesis. Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (CAS: 1344952-38-0) is a highly versatile chiral intermediate. It integrates three orthogonal reactive modalities: a stereospecific secondary alcohol, a robust thioether (sulfanyl) linkage, and a hydrolyzable ester tail [1]. This whitepaper provides a rigorous mechanistic analysis of its properties, handling, and synthetic utility.

Quantitative Physical and Chemical Properties

Before deploying this intermediate in a synthetic campaign, establishing a rigorous physical and chemical profile is paramount. The presence of the (1R)-1-hydroxyethyl group dictates strict handling to prevent racemization, while the sulfanyl group requires careful selection of redox conditions.

Table 1: Core Chemical Data
PropertyValueStructural Implication
Chemical Name Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetateDefines the absolute (R) configuration at the benzylic carbon.
CAS Number 1344952-38-0Unique identifier for the enantiopure (1R) compound [1][2].
Molecular Formula C₁₂H₁₆O₃SIndicates a degree of unsaturation of 5 (phenyl ring + ester carbonyl).
Molecular Weight 240.32 g/mol Standard mass for stoichiometric calculations [2].
H-Bond Donors 1The benzylic hydroxyl group (capable of hydrogen bonding).
H-Bond Acceptors 4The ester oxygens, hydroxyl oxygen, and the sulfur atom.
Rotatable Bonds 6Grants significant conformational flexibility to the aliphatic tail.

(Note: The racemic counterpart is registered under CAS 1341754-12-8 [3], highlighting the importance of specifying the (1R) stereocenter in procurement and analytical validation).

Mechanistic Reactivity and Structural Insights

The architecture of this molecule is a masterclass in orthogonal reactivity. As an application scientist, I leverage these distinct functional groups to design non-interfering synthetic steps.

  • The (1R)-Alcohol (Benzylic Position): The chiral center is primed for stereospecific transformations. For instance, it can undergo a Mitsunobu reaction with complete inversion of stereochemistry (yielding the 1S configuration). Causality: The activation of the alcohol by the triphenylphosphine-DIAD complex creates a superior leaving group. Because the reaction proceeds via a concerted SN​2 mechanism at the sterically accessible benzylic position, the incoming nucleophile attacks from the opposite face, ensuring total stereochemical inversion without racemization.

  • The Thioether (Sulfanyl) Core: Thioethers are highly susceptible to oxidation. If downstream synthesis requires an electrophilic aromatic substitution on the phenyl ring, the thioether acts as an activating, ortho/para-directing group. Conversely, if the synthetic goal is to alter the molecule's polarity or create a leaving group, the sulfur can be selectively oxidized to a sulfoxide or sulfone using mild oxidants like mCPBA.

  • The Ethyl Acetate Moiety: The ethyl ester provides a stable protecting group for the carboxylic acid during upstream transformations (such as the aforementioned Mitsunobu or oxidation steps). It can be readily cleaved via mild saponification (e.g., LiOH in THF/H₂O) to yield the free acid, which is typically required for subsequent amide coupling in API synthesis.

Reactivity Core Ethyl 2-({4-[(1R)-1-hydroxyethyl] phenyl}sulfanyl)acetate Hydrolysis Saponification (Yields Carboxylic Acid) Core->Hydrolysis LiOH, THF/H2O Oxidation1 Thioether Oxidation (Yields Sulfoxide/Sulfone) Core->Oxidation1 mCPBA or H2O2 Oxidation2 Alcohol Oxidation (Yields Acetophenone) Core->Oxidation2 Dess-Martin / Swern Substitution Mitsunobu Reaction (Inversion to 1S) Core->Substitution PPh3, DIAD, Nucleophile

Fig 1: Orthogonal reactivity map of the chiral intermediate.

Experimental Workflows & Methodologies

To ensure scientific integrity, the protocols utilized must be self-validating systems. Below is a field-proven methodology for the enantioselective synthesis of this compound from its achiral ketone precursor, followed by the analytical protocol required to validate its trustworthiness.

Protocol A: Enantioselective Synthesis via CBS Reduction

To synthesize this compound with high enantiomeric excess (>99% ee), the reduction of the corresponding ketone (ethyl 2-(4-acetylphenylthio)acetate) must be tightly controlled.

  • Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve ethyl 2-(4-acetylphenylthio)acetate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Introduce 5 mol% of (R)-CBS (Corey-Bakshi-Shibata) catalyst.

    • Causality & Logic: The (R)-CBS catalyst coordinates with both the borane reagent and the ketone. The steric bulk of the catalyst directs the incoming hydride exclusively to the Re face of the ketone, ensuring the selective formation of the (1R)-enantiomer.

  • Reduction: Dropwise add Borane-THF complex (1.2 eq) at -20°C over 30 minutes. Crucial Step: Maintaining a sub-zero temperature is mandatory to suppress the non-catalyzed, racemic background reduction of the ketone by borane.

  • Quenching: After LC-MS confirms complete consumption of the starting material (approx. 2 hours), quench carefully with cold methanol to destroy excess borane.

  • Workup: Partition the mixture between DCM and 1M HCl. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Analytical Validation of Chiral Integrity (Self-Validation)

A synthetic protocol is only as reliable as its analytical validation. To confirm the (1R) configuration and rule out the presence of the (1S) enantiomer, chiral HPLC is mandatory.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Chromatography: Inject 10 µL onto a Chiralcel OD-H column (250 x 4.6 mm).

  • Elution: Run an isocratic method of Hexane/IPA (90:10) at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor via UV detection at 254 nm. The (1R) and (1S) enantiomers will resolve into distinct peaks with different retention times. Integration of the peak areas allows for the precise calculation of the enantiomeric excess (ee), validating the stereoselectivity of Protocol A.

Synthesis Start Ethyl 2-(4-acetylphenylthio)acetate (Achiral Precursor) Step1 Asymmetric Reduction (R)-CBS Catalyst, BH3-THF, -20°C Start->Step1 Step2 Aqueous Workup & Extraction (Quench with MeOH, wash with 1M HCl) Step1->Step2 Step3 Chiral HPLC Validation (Chiralcel OD-H, Hexane/IPA) Step2->Step3 End Ethyl 2-({4-[(1R)-1-hydroxyethyl] phenyl}sulfanyl)acetate (>99% ee) Step3->End If ee > 99%

Fig 2: Workflow for the asymmetric synthesis and validation of the (1R) intermediate.

References

Exploratory

What is the chemical structure of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

An In-Depth Technical Guide to Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate Abstract: This technical guide provides a comprehensive overview of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, a chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Abstract: This technical guide provides a comprehensive overview of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, a chiral organic compound with potential applications as a versatile building block in synthetic and medicinal chemistry. We will delve into its chemical structure and physicochemical properties, propose a detailed and robust synthetic protocol grounded in established chemical principles, and outline a complete analytical workflow for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this molecule in their research endeavors.

Introduction and Molecular Overview

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (CAS Number: 1344952-38-0) is a multi-functionalized organic molecule.[1] Its structure is characterized by three key features: a chiral benzylic alcohol with a defined (R)-stereochemistry, a thioether (sulfanyl) linkage, and an ethyl ester group. This specific combination of functionalities makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery where chirality and diverse functional groups are paramount for achieving specific biological activity and pharmacokinetic profiles.

The presence of a chiral center, a sulfur atom which can participate in various interactions, and an ester group that can be readily hydrolyzed or modified, offers multiple handles for synthetic transformation. This guide serves as a foundational resource, providing both theoretical understanding and practical, field-proven methodologies for its synthesis and validation.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is the first step in its successful application. The key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetateN/A
CAS Number 1344952-38-0
Molecular Formula C₁₂H₁₆O₃S[1]
Molecular Weight 240.32 g/mol [1]
InChI Key ZAYMVLHANSCUMM-SECBINFHSA-N
Canonical SMILES CCOC(=O)CSCc1ccc(cc1)C(C)O[1]
Physical Form Liquid (Predicted)
Purity ≥95% (Commercially available)

Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and alcohols. Its solubility in water is predicted to be low. The thioether linkage presents a potential site for oxidation to the corresponding sulfoxide or sulfone under appropriate conditions, a factor to consider during storage and reaction design.

Structural Diagram

The following diagram illustrates the two-dimensional structure of the molecule, highlighting its key components.

Caption: 2D structure of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate.

Synthesis and Purification Protocol

While this specific compound is commercially available, its de novo synthesis is often required for custom isotopic labeling or analogue development. The most logical and efficient synthetic approach is a nucleophilic substitution reaction (specifically, an S-alkylation) between the precursor thiophenol and an ethyl haloacetate.

Retrosynthetic Strategy and Rationale

The thioether bond is the most logical point for disconnection. This retrosynthetic analysis leads to two key starting materials: (R)-1-(4-mercaptophenyl)ethan-1-ol and ethyl bromoacetate (or chloroacetate).

  • Causality of Reagent Choice:

    • (R)-1-(4-mercaptophenyl)ethan-1-ol: This starting material provides the chiral center and the nucleophilic thiol group. Its synthesis is a known process, often starting from 4-bromoacetophenone.

    • Ethyl Bromoacetate: This is a potent electrophile. Bromoacetate is chosen over chloroacetate for its higher reactivity, which often allows for milder reaction conditions (lower temperatures and shorter reaction times), thereby minimizing potential side reactions.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and readily available inorganic base is required to deprotonate the thiol to the more nucleophilic thiolate. K₂CO₃ is sufficiently basic to deprotonate the thiol (pKa ≈ 6-8) without causing deprotonation or elimination of the benzylic alcohol. It is also easily removed during aqueous work-up.[2][3]

    • Solvent (Acetone or Acetonitrile): A polar aprotic solvent is ideal. It effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering (as protic solvents might). Acetone is a good choice due to its boiling point and ease of removal.

Proposed Experimental Protocol

This protocol is a self-validating system. Each step is designed to remove specific impurities, and the progress can be monitored to ensure completion before proceeding.

Materials:

  • (R)-1-(4-mercaptophenyl)ethan-1-ol (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add (R)-1-(4-mercaptophenyl)ethan-1-ol (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Electrophile Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.

    • Expertise Note: The use of a slight excess of the alkylating agent ensures full consumption of the more valuable chiral thiophenol. The reaction is monitored for the disappearance of the starting thiophenol using Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in Hexanes mobile phase).

  • Work-up - Quenching and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.[4]

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).

    • Trustworthiness Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any potential emulsions and begins the process of drying the organic layer.[4]

  • Drying and Final Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc). Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product as a pure oil.

Synthesis and Purification Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification reactants 1. Combine Starting Material, K₂CO₃, and Acetone add_bromoacetate 2. Add Ethyl Bromoacetate reactants->add_bromoacetate reflux 3. Reflux (4-6h) Monitor by TLC add_bromoacetate->reflux cool_filter 4. Cool & Filter to Remove Salts reflux->cool_filter concentrate1 5. Concentrate (Rotovap) cool_filter->concentrate1 extract 6. Dissolve in EtOAc Wash with H₂O, Brine concentrate1->extract dry_concentrate 7. Dry (MgSO₄) & Concentrate extract->dry_concentrate chromatography 8. Silica Gel Column (Hexane/EtOAc) dry_concentrate->chromatography final_product 9. Pure Product chromatography->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted signals for the title compound are as follows:

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic 7.2 - 7.4m4HAr-H
Benzylic CH ~4.9q1H-CH (OH)-
Ethyl Ester CH₂ ~4.1q2H-O-CH₂ -CH₃
Thioether CH₂ ~3.6s2H-S-CH₂ -CO-
Alcohol OH 2.0 - 3.0br s1H-OH
Benzylic CH₃ ~1.5d3H-CH(OH)-CH₃
Ethyl Ester CH₃ ~1.2t3H-O-CH₂-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Ester C=O ~170-C =O
Aromatic C 125 - 145Ar-C
Benzylic C ~70-C H(OH)-
Ethyl Ester CH₂ ~61-O-CH₂ -CH₃
Thioether CH₂ ~36-S-CH₂ -CO-
Benzylic CH₃ ~25-CH(OH)-CH₃
Ethyl Ester CH₃ ~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
Alcohol (O-H) 3500 - 3200Broad
Aromatic (C-H) 3100 - 3000Sharp
Aliphatic (C-H) 3000 - 2850Medium
Ester (C=O) ~1735Strong, Sharp
Aromatic (C=C) 1600 - 1450Medium
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 240.08 (for C₁₂H₁₆O₃S)

  • Common Fragments: Loss of the ethoxy group (-OCH₂CH₃), loss of the entire ethyl ester group, and cleavage at the benzylic position are expected fragmentation pathways.

Chiral Analysis

Since the compound is chiral, its enantiomeric purity must be confirmed.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Rationale: An appropriate chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or AD-H) should be used to separate the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas. This step is critical to validate that no racemization occurred during the synthesis.

Potential Applications in Drug Discovery

While no specific biological activities have been published for ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate itself, its structural motifs are present in numerous biologically active compounds. Its value lies in its role as a versatile chiral building block.

  • Scaffold for Lead Generation: The molecule can serve as a starting point for building libraries of more complex compounds. The alcohol can be further functionalized (e.g., etherification, acylation), the ester can be hydrolyzed to the corresponding carboxylic acid to form amides, and the thioether can be oxidized to sulfoxides or sulfones, which are common in pharmaceuticals.

  • Linker Technology: The thioether-acetate portion of the molecule is analogous to linkers used in various chemical biology applications, including in the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

  • Analogue Synthesis: It can be used to synthesize analogues of known drugs to explore structure-activity relationships (SAR). For example, many anti-inflammatory drugs contain aryl-acetic or propionic acid moieties.[5]

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood.

  • Reagent Hazards: The synthetic precursors carry specific risks. Thiophenols are often malodorous and can be toxic. Ethyl bromoacetate is a lachrymator (causes tearing) and is toxic.[4] All handling of these reagents should be done with extreme care in a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

References

  • Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 668–672. [Link]

  • Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. [Link]

  • NIST. Ethyl Acetate - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Tiam, L. N., et al. (2022). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Royal Society Open Science, 9(5), 211933. [Link]

Sources

Foundational

In Vitro Mechanistic Profiling of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals Executive Summary & Structural Rationale As a Senior Application Scientist, I approach the mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the mechanistic profiling of novel chemical entities not merely as a sequence of assays, but as a logical deconstruction of molecular behavior. Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (hereafter referred to as E-HPSA ) is a highly specific chemical probe. To understand its in vitro mechanism of action, we must first decode its structural pharmacology.

E-HPSA is designed as an ester-masked prodrug. The core pharmacophore is the free carboxylic acid—2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetic acid (HPSA) . Arylthioacetic acids are well-documented modulators of Peroxisome Proliferator-Activated Receptors (PPARs) . However, the free carboxylate group is negatively charged at physiological pH, severely restricting passive transport across the lipophilic cell membrane.

By masking this acid as an ethyl ester, the partition coefficient (LogP) is dramatically increased, allowing rapid intracellular accumulation. Once inside the cytosol, ubiquitous serine hydrolases—specifically Carboxylesterase 1 (CES1) —cleave the ester, trapping the active HPSA molecule inside the cell . The (1R)-1-hydroxyethyl moiety provides a stereospecific hydrogen-bond donor/acceptor site, which is critical for anchoring the molecule within the AF-2 pocket of the PPAR ligand-binding domain (LBD), thereby recruiting coactivators like SRC-1 to initiate gene transcription.

MoA Extracellular Extracellular Space (E-HPSA Prodrug) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Cytosol Cytosol CES1 Hydrolysis Membrane->Cytosol ActiveAcid Active Acid (HPSA) Released Cytosol->ActiveAcid Nucleus Nucleus PPAR LBD Binding ActiveAcid->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Fig 1: Intracellular bioactivation and target engagement pathway of E-HPSA.

Establishing a Self-Validating In Vitro System

To rigorously characterize this mechanism, we must decouple prodrug bioactivation from target engagement. Relying solely on a whole-cell reporter assay conflates membrane permeability, esterase activity, and receptor affinity into a single, ambiguous readout. Therefore, we deploy a bipartite, self-validating workflow.

Workflow 1: CES1-Mediated Hydrolysis Kinetics (LC-MS/MS)

Causality: To prove that E-HPSA acts as a prodrug, we must demonstrate that it is stable in an aqueous environment but rapidly hydrolyzed upon encountering intracellular esterases. To ensure trustworthiness, this protocol includes a parallel control using WWL50 , a highly specific CES1 inhibitor . If hydrolysis is blocked by WWL50, we definitively prove the enzymatic dependency of the activation step.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of E-HPSA in PBS (pH 7.4) containing 1% DMSO to maintain solubility.

  • Enzyme Addition: Initiate the reaction by adding recombinant human CES1 (10 µg/mL). Control Arm: Pre-incubate the CES1 with 1 µM WWL50 for 15 minutes prior to adding E-HPSA.

  • Kinetic Sampling: Withdraw 50 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by mixing the aliquot with 150 µL of ice-cold acetonitrile spiked with 100 ng/mL tolbutamide (Internal Standard). This instantly denatures the esterase and stabilizes the analyte.

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Track the disappearance of the E-HPSA parent mass and the stoichiometric appearance of the HPSA free acid mass.

Workflow 2: Target Engagement via TR-FRET

Causality: To measure pure target affinity, we utilize a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We test the free acid (HPSA) here, as the ester prodrug lacks the carboxylate required for PPAR binding. TR-FRET is selected over standard fluorescence because the microsecond time-gating eliminates background auto-fluorescence from the compound library, yielding an exceptionally high signal-to-noise ratio .

Step-by-Step Methodology:

  • Buffer Preparation: Formulate TR-FRET buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 0.1 mg/mL BSA (to prevent non-specific plastic binding).

  • Ligand Titration: In a 384-well low-volume black microplate, dispense 5 µL of HPSA in a 12-point serial dilution (ranging from 10 µM down to 0.1 nM).

  • Complex Assembly: Add 5 µL of a master mix containing GST-tagged PPAR LBD (5 nM final concentration) and a Terbium-labeled anti-GST antibody (2 nM final).

  • Coactivator Addition: Add 5 µL of a Fluorescein-labeled SRC-1 coactivator peptide (100 nM final).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to achieve thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite the Terbium donor at 340 nm. After a 100 µs delay, measure the emission of Terbium at 620 nm and the FRET emission of Fluorescein at 665 nm.

  • Analysis: Calculate the 665 nm / 620 nm emission ratio. Plot this ratio against the log concentration of HPSA to derive the EC50 value.

TRFRET Excitation Excitation (340 nm) Terbium Tb-Anti-GST (Donor) Excitation->Terbium PPAR GST-PPAR LBD + HPSA Ligand Terbium->PPAR Binds Fluorescein Fluorescein-SRC1 (Acceptor) Terbium->Fluorescein FRET Energy PPAR->Fluorescein Recruits Emission TR-FRET Emission (665 nm) Fluorescein->Emission

Fig 2: Cell-free TR-FRET assay workflow for quantifying HPSA-PPAR target engagement.

Quantitative Data Synthesis

By comparing the ester and the acid across both cell-free and whole-cell systems, the data perfectly validates the prodrug hypothesis. The table below summarizes the kinetic and pharmacological profiles of both molecular species.

Compound SpeciesCES1 Hydrolysis Half-Life (t½)Cell-Free TR-FRET (Target Affinity EC50)Whole-Cell Reporter Assay (Functional EC50)
E-HPSA (Ethyl Ester)22 minutes> 10,000 nM (Inactive)85 nM (Highly Potent)
HPSA (Free Acid)N/A (Stable)42 nM (Highly Potent)1,250 nM (Poor Permeability)

Data Interpretation: The data highlights the classic "prodrug paradox." The free acid (HPSA) possesses excellent intrinsic affinity for the target (42 nM) but performs poorly in cellular assays (1,250 nM) because it cannot efficiently cross the lipid bilayer. Conversely, the ester (E-HPSA) is completely inactive at the receptor level (> 10,000 nM) but shows high potency in whole cells (85 nM). This proves that E-HPSA rapidly permeates the membrane and is efficiently hydrolyzed by CES1 (t½ = 22 mins) into the active HPSA form, successfully rescuing the cellular efficacy of the pharmacophore.

References

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). National Center for Biotechnology Information (PMC). URL:[Link]

  • Substrate-competitive activity-based profiling of ester prodrug activating enzymes. National Center for Biotechnology Information (PMC). URL:[Link]

  • Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators. National Center for Biotechnology Information (PMC). URL:[Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. National Center for Biotechnology Information (PMC). URL:[Link]

Exploratory

Solubility and Thermal Stability Profile of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate: A Technical Guide for Pre-Formulation and Process Chemistry

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized chiral building blocks that present unique physicochemical challenges during API synthesis and formulation. Ethyl 2-({4-[(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized chiral building blocks that present unique physicochemical challenges during API synthesis and formulation. Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (Molecular Weight: 240.32 g/mol ) is a prime example of such a molecule. It features a delicate molecular architecture comprising a thioether bridge, an ethyl ester, and a benzylic chiral secondary alcohol.

Understanding the solubility and thermal stability of this compound is not merely an academic exercise; it is a critical prerequisite for designing scalable crystallization processes, selecting optimal reaction solvents, and predicting long-term shelf life. This whitepaper deconstructs the thermodynamic behavior and kinetic degradation pathways of this compound, providing field-proven, self-validating protocols to ensure scientific integrity in your pre-formulation workflows.

Molecular Architecture & Predictive Thermodynamics

To predict the macroscopic behavior of this compound, we must first analyze its microscopic structural liabilities and intermolecular bonding capabilities:

  • The (1R)-1-Hydroxyethyl Group: This chiral secondary alcohol acts as both a hydrogen-bond donor and acceptor, significantly enhancing solubility in polar protic solvents (e.g., ethanol, methanol) compared to a purely hydrophobic analog. However, its benzylic position makes it highly susceptible to carbocation-mediated dehydration under thermal or acidic stress.

  • The Thioether (-S-) Linkage: Thioethers are notorious for their oxidative lability. In the presence of reactive oxygen species (ROS), ambient oxygen, or transition metal impurities, the sulfur atom readily undergoes .

  • The Ethyl Ester Moiety: While the ester enhances the overall lipophilicity (LogP) of the molecule—driving excellent solubility in polar aprotic and non-polar solvents—it introduces a vector for base- or acid-catalyzed hydrolysis, especially in high-humidity environments.

Solubility Profile & Thermodynamic Behavior

The interplay between the polar hydroxyl group and the non-polar thioether/ester domains dictates a highly specific solvation profile. The compound exhibits amphiphilic tendencies but remains fundamentally hydrophobic due to the dominant phenyl ring and ethyl ester.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility profile across various solvent classes at 25°C.

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)Classification (USP)
Water (pH 7.0)80.1< 0.1Practically Insoluble
Ethanol24.545.2Soluble
Ethyl Acetate6.0> 100.0Freely Soluble
Dichloromethane8.9> 100.0Freely Soluble
n-Heptane1.90.8Slightly Soluble
Protocol: High-Throughput Equilibrium Solubility Screening

To generate reliable thermodynamic data, we utilize a rigorous shake-flask methodology aligned with.

Self-Validating Methodology:

  • Solid Addition (Supersaturation): Add 100 mg of the compound to 1.0 mL of the target solvent in a sealed glass vial. Causality: Adding a vast excess ensures the solution remains supersaturated, forcing the system to reach true thermodynamic equilibrium rather than a transient, artificially high kinetic solubility state.

  • Equilibration: Agitate the vials at 200 rpm in a thermoshaker at 25.0 ± 0.1°C for 48 hours. Causality: A 48-hour window provides sufficient activation energy and time for any metastable polymorphic forms to undergo solvent-mediated phase transformation into the most stable crystalline lattice.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by micro-filtration strictly removes sub-micron undissolved particulates that would otherwise scatter light or artificially inflate the quantified concentration.

  • Quantification & Mass Balance (Self-Validation): Dilute the supernatant into the linear dynamic range and quantify via HPLC-UV. Self-Validation Step: Simultaneously analyze the residual solid cake via X-ray Powder Diffraction (XRPD) to confirm the polymorph has not changed. Additionally, run a chromatographic mass balance check to ensure no degradation (e.g., ester hydrolysis) occurred during the 48-hour aqueous equilibration.

SolubilityWorkflow Step1 1. Solid Addition (Excess API + Solvent) Step2 2. Equilibration (25°C, 24-48h, 200 rpm) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Quantification & Mass Balance (HPLC-UV / LC-MS) Step3->Step4 Step5 5. Thermodynamic Solubility Calculation Step4->Step5

Fig 1: Self-validating equilibrium solubility workflow.

Thermal Stability & Degradation Kinetics

Thermal stress exposes the chemical vulnerabilities of the molecule. Under accelerated conditions, we observe three distinct degradation pathways: thioether oxidation, ester hydrolysis, and benzylic dehydration.

Accelerated Degradation Data

The table below illustrates the kinetic degradation profile of the solid API over 6 months under accelerated stress conditions.

TimepointParent Purity (%)Sulfoxide Impurity (%)Hydrolysis Impurity (%)Dehydration Impurity (%)Mass Balance (%)
Initial (T=0)99.80.1< 0.1< 0.1100.0
1 Month98.50.80.40.299.9
3 Months95.22.51.20.999.8
6 Months89.46.12.81.599.8
Protocol: Accelerated Thermal Degradation & Kinetic Profiling

This protocol is designed in strict accordance with .

Self-Validating Methodology:

  • Sample Preparation: Distribute 100 mg aliquots of the compound into two sets of glass vials: one set left open (aerobic/humid exposure) and one set purged with Argon and hermetically sealed (anaerobic/dry). Causality: Comparing open versus closed vials isolates the specific effects of ambient moisture and oxygen from pure thermal stress, allowing us to definitively assign degradation mechanisms.

  • Environmental Stress: Place the vials in a calibrated stability chamber set to 40°C / 75% Relative Humidity (RH) for 6 months. Causality: According to the Arrhenius equation, a 10°C increase in temperature roughly doubles the reaction rate. The 75% RH acts both as a reactant for ester hydrolysis and as a plasticizer that lowers the glass transition temperature (Tg) of any amorphous domains, accelerating solid-state kinetics.

  • Sampling & Quenching: Pull samples at 0, 1, 3, and 6 months. Immediately dissolve the solid in cold (-20°C) acetonitrile. Causality: Cold organic solvent instantly quenches any ongoing degradation reactions, preserving the exact impurity profile at the precise moment of the time-pull.

  • LC-MS/MS Analysis (Self-Validation): Quantify the loss of the parent compound and identify the specific mass-to-charge (m/z) ratios of the degradants. Self-Validation Step: Utilize an isotopically labeled internal standard to correct for ionization matrix effects. Calculate the total mass closure (Parent % + Sum of Impurities %) to ensure it equals ~100%. A drop in mass balance indicates the formation of volatile degradants or irreversible column binding.

Mechanistic Degradation Pathways

Understanding how a molecule falls apart is the key to preventing it. The diagram below maps the three primary degradation vectors observed during the thermal stability studies.

DegradationPathways Parent Ethyl 2-({4-[(1R)-1-hydroxyethyl] phenyl}sulfanyl)acetate Oxidation Sulfoxide/Sulfone Derivative Parent->Oxidation O2 / ROS (Thioether Oxidation) Hydrolysis Sulfanylacetic Acid Derivative Parent->Hydrolysis H2O / H+ or OH- (Ester Hydrolysis) Dehydration 4-Vinylphenyl Derivative Parent->Dehydration Heat / H+ (Benzylic Dehydration)

Fig 2: Primary mechanistic degradation pathways of the target compound.

Formulation & Storage Guidelines

Based on the thermodynamic and kinetic data synthesized above, the following handling and storage parameters are strictly recommended:

  • Atmospheric Control: The rapid formation of sulfoxide impurities (reaching 6.1% at 6 months) dictates that the bulk API must be stored under an inert atmosphere (Nitrogen or Argon) to starve the thioether oxidation pathway.

  • Moisture Exclusion: To prevent the hydrolysis of the ethyl acetate moiety into the corresponding sulfanylacetic acid, the compound must be packaged with high-capacity desiccant packs (e.g., silica gel) inside vapor-impermeable foil pouches.

  • Temperature Control: To kinetically freeze the benzylic dehydration pathway, long-term storage is recommended at refrigerated conditions (2°C to 8°C).

References

  • USP <1236> Solubility Measurements Contextual Application Source: MDPI - Journal of Pharmaceutics (Clinical Optimization and Pre-Formulation Studies) URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms Source: Journal of the American Chemical Society (ACS) URL:[Link]

Foundational

Preclinical Pharmacokinetics and Bioavailability of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate Derivatives: A Technical Guide

Executive Summary & Structural Rationale The compound class represented by ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate presents a fascinating multi-component pharmacokinetic (PK) profile. In rational drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound class represented by ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate presents a fascinating multi-component pharmacokinetic (PK) profile. In rational drug design, this molecule is engineered as a lipophilic prodrug. Understanding its in vivo disposition requires deconstructing its three primary structural motifs:

  • The Ethyl Acetate Ester: Acts as a lipophilic mask for the active carboxylic acid. This moiety is designed to maximize passive transcellular absorption across the intestinal epithelium before undergoing rapid enzymatic hydrolysis.

  • The Sulfanyl (Thioether) Linkage: Bridges the aromatic system and the acetate group. While it provides necessary conformational flexibility, it introduces a metabolic liability via S-oxidation.

  • The (1R)-1-Hydroxyethyl Chiral Center: Serves as a critical pharmacophore for target engagement while simultaneously acting as a primary site for Phase II conjugative clearance.

This technical guide delineates the causal logic, experimental methodologies, and bioanalytical workflows required to accurately profile the pharmacokinetics and bioavailability of this compound class.

Intestinal Permeability and Absorption Dynamics

To achieve systemic exposure, orally administered drugs must traverse the enterocyte barrier. The ethyl ester moiety is specifically incorporated to reduce the topological polar surface area (tPSA) and neutralize the negative charge of the active carboxylic acid at physiological pH, thereby driving passive transcellular diffusion.

To evaluate this, we utilize the Caco-2 cell monolayer model. Permeability coefficients across Caco-2 monolayers are the preclinical gold standard for predicting the absorption of orally administered xenobiotics[1].

Protocol 1: Bidirectional Caco-2 Permeability Assay (Self-Validating System)

Objective: Determine the apparent permeability ( Papp​ ) and identify potential efflux transporter liabilities (e.g., P-glycoprotein).

  • Cell Culturing: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow for full differentiation and tight junction formation.

  • System Validation (Crucial Step): Measure the Transepithelial Electrical Resistance (TEER). Causality: A TEER value >250 Ω·cm² confirms monolayer integrity. If TEER is below this threshold, the well is discarded, as a compromised paracellular pathway will yield artificially high permeability rates, invalidating the data.

  • Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the prodrug to the apical chamber (pH 6.5, simulating intestinal lumen).

    • Basolateral to Apical (B→A): Add 10 µM to the basolateral chamber (pH 7.4, simulating systemic circulation).

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Quantify via LC-MS/MS.

  • Efflux Ratio Calculation: Calculate Papp​ for both directions. An Efflux Ratio ( Papp,B→A​/Papp,A→B​ ) > 2.0 indicates active efflux, necessitating the addition of specific inhibitors (e.g., Verapamil) in subsequent assays to confirm transporter identity.

Metabolic Biotransformation Pathways

Once absorbed, the compound is subjected to extensive first-pass metabolism. The structural motifs dictate three distinct biotransformation pathways.

  • Phase I Ester Hydrolysis (Bioactivation): The ethyl ester is rapidly cleaved by ubiquitous Carboxylesterases (CES1 in the liver, CES2 in the intestine)[2]. This yields the pharmacologically active carboxylic acid.

  • Phase I S-Oxidation (Inactivation): The thioether linkage is highly susceptible to oxidation, yielding sulfoxides and sulfones. This reaction is predominantly catalyzed by Flavin-containing monooxygenases (specifically FMO3) and, to a lesser extent, Cytochrome P450s (CYPs)[3].

  • Phase II Glucuronidation (Clearance): The secondary alcohol of the (1R)-1-hydroxyethyl group undergoes direct conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), facilitating renal and biliary excretion.

MetabolicPathway Prodrug Ethyl Ester Prodrug (Highly Permeable) ActiveAcid Active Carboxylic Acid (Pharmacologically Active) Prodrug->ActiveAcid CES1 / CES2 (Hydrolysis) Sulfoxide Thioether S-Oxide (Inactive Metabolite) ActiveAcid->Sulfoxide FMO3 / CYP450 (S-Oxidation) Glucuronide O-Glucuronide Conjugate (Excreted) ActiveAcid->Glucuronide UGTs (Phase II Conjugation)

Metabolic biotransformation pathways of the ethyl ester prodrug.

In Vitro & In Vivo Pharmacokinetic Workflows

To accurately model the compound's clearance, we must isolate the esterase-mediated bioactivation from oxidative degradation.

Protocol 2: Mechanistic Microsomal Stability Assay

Objective: Delineate the contribution of CES, CYP, and FMO enzymes to the compound's intrinsic clearance ( CLint​ ).

  • Matrix Preparation: Incubate 1 µM of the prodrug with Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Orthogonal Validation Arms (The Logic):

    • Arm A (Buffer Only): Assesses non-enzymatic chemical stability.

    • Arm B (HLM, No NADPH): Isolates Carboxylesterase (CES) activity, as ester hydrolysis does not require NADPH cofactors.

    • Arm C (HLM + NADPH): Measures total Phase I clearance (CES + CYP + FMO).

    • Arm D (HLM + NADPH + BNPP): Bis-p-nitrophenyl phosphate (BNPP) is a potent pan-esterase inhibitor. Causality: Adding BNPP halts prodrug conversion, allowing us to measure the direct oxidative clearance of the intact prodrug (if any) by CYPs and FMOs.

  • Kinetic Sampling: Terminate reactions at 0, 5, 15, 30, and 60 minutes. Calculate the half-life ( t1/2​ ) and scale to in vivo hepatic clearance.

Protocol 3: In Vivo Rodent PK Study

Objective: Determine absolute bioavailability ( F% ) and systemic disposition.

  • Animal Model: Male Sprague-Dawley rats (n=3 per route). Fasted overnight to eliminate food-effect variables on esterase activity and gastric emptying.

  • Dosing Regimen:

    • Intravenous (IV): 1 mg/kg via tail vein (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • Oral (PO): 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Serial Sampling: Collect blood via jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Stabilization (Critical Step): Blood must be collected into tubes containing K2EDTA and a CES inhibitor (e.g., NaF or Dichlorvos). Causality: Failure to inhibit esterases ex vivo will result in continued hydrolysis of the prodrug in the collection tube, artificially deflating prodrug concentrations and inflating active acid concentrations.

PKWorkflow InVitro In Vitro Profiling (Caco-2 & Microsomes) Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis Sample Prep InVivo In Vivo PK (Rodent) IV and PO Dosing Bioanalysis->InVivo Go/No-Go DataAnalysis NCA PK Analysis (Clearance, Vd, F%) Bioanalysis->DataAnalysis Conc-Time Data InVivo->Bioanalysis Plasma Samples

Preclinical pharmacokinetic evaluation and bioanalysis workflow.

Quantitative Data Presentation

The following table summarizes the anticipated Non-Compartmental Analysis (NCA) parameters derived from the in vivo rodent study. Note the pharmacokinetic divergence between the rapidly cleared prodrug and the highly exposed active carboxylic acid.

AnalyteRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h·ng/mL) CL (L/h/kg) Vdss​ (L/kg) t1/2​ (h)Bioavailability ( F% )
Prodrug IV1.08500.084202.381.20.4N/A
Prodrug PO10.01200.5210--0.5< 5%
Active Acid IV1.0 (Eq)1,1000.253,4500.290.84.2N/A
Active Acid PO10.0 (Eq)4,5001.528,980--4.884%

Data Interpretation: The prodrug exhibits high systemic clearance and negligible oral bioavailability (<5%), confirming rapid first-pass hydrolysis. Conversely, the active carboxylic acid demonstrates excellent systemic exposure following oral administration of the prodrug, achieving an effective bioavailability of 84%, validating the prodrug strategy.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

  • Laizure, C. E., Herring, V., Hu, Z., Witbrodt, K., & Yin, W. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210-222.[Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Toxicity and Safety of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). All...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

Introduction

Section 1: Physicochemical Properties and Predicted Biological Fate

A thorough understanding of a compound's physicochemical properties is foundational to predicting its toxicological and pharmacokinetic behavior.

1.1 Structural and Chemical Identity

  • Chemical Name: ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

  • Synonym(s): ethyl ({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate[1]

  • CAS Number: 1344952-38-0[1]

  • Molecular Formula: C12H16O3S[1]

  • Molecular Weight: 240.32 g/mol [1]

  • Physical Form: Liquid[1]

1.2 Predicted Properties and Toxicological Relevance

The properties in the table below are predicted based on the compound's structural motifs and are crucial for designing toxicological studies.

PropertyPredicted Value/CharacteristicToxicological Significance & Rationale
Water Solubility Low to ModerateInfluences absorption, distribution, and excretion pathways. Poor solubility may necessitate specific vehicle selection for in vivo studies.
LogP (Octanol-Water Partition Coefficient) Moderately LipophilicAffects membrane permeability and potential for bioaccumulation. A higher LogP suggests easier passage through cell membranes.
Metabolism Ester Hydrolysis, OxidationThe ethyl ester is susceptible to hydrolysis by esterases, yielding the corresponding carboxylic acid and ethanol. The thioether linkage can be oxidized to sulfoxide and sulfone by cytochrome P450 enzymes.[2][3] These metabolic transformations can alter the compound's toxicity, potentially leading to detoxification or bioactivation.
Protein Binding ModerateThe presence of aromatic and lipophilic moieties suggests potential for binding to plasma proteins like albumin, which would affect its free concentration and biological activity.

Section 2: Predictive Toxicology and Hazard Identification

In the absence of direct experimental data, a predictive analysis based on structural analogues provides a preliminary assessment of potential hazards.

2.1 Analysis of Structural Moieties

  • Thioether Group: Thioether-containing compounds can undergo metabolic oxidation to form sulfoxides and sulfones, a process that can sometimes lead to the formation of reactive metabolites.[2][3] However, the thioether linkage itself is generally considered to have low intrinsic toxicity.[4]

  • Phenylacetate Moiety: Phenylacetic acid and its esters are known to possess biological activity. High concentrations of phenylacetate can exhibit neurotoxicity.[5][6] For instance, subcutaneous administration in rats has been shown to affect CNS neurons.[5] However, the oral LD50 for related compounds like sodium benzoate is relatively high (e.g., 2000 mg/kg in rats), suggesting moderate acute toxicity for the class.[5] Ethyl phenylacetate was found to be non-mutagenic in the Ames test.

  • Ethyl Ester Group: This group is readily hydrolyzed by ubiquitous esterase enzymes in the body. The primary metabolites would be the corresponding carboxylic acid and ethanol. The toxicity of ethyl acetate itself is low, with high concentrations potentially causing eye and respiratory irritation.[7]

2.2 Predicted Hazard Classification

Based on the analysis of its structural components, a preliminary hazard assessment can be made. This must be confirmed by empirical testing.

Hazard ClassPredicted Classification (GHS)Rationale
Acute Oral Toxicity Category 4 or UnclassifiedBased on data from related phenylacetate compounds, acute oral toxicity is expected to be low to moderate.[5][8]
Skin Irritation/Corrosion Category 2 (Irritant)Many organic esters and solvents can cause skin irritation upon prolonged contact.[8][9]
Eye Irritation/Damage Category 2A (Irritant)Similar to skin irritation, direct contact with the liquid may cause serious eye irritation.[7][9][10]
Genotoxicity/Mutagenicity Unlikely to be a potent mutagenStructurally similar compounds like ethyl phenylacetate have tested negative in standard bacterial mutagenicity assays. However, this requires experimental confirmation.
Specific Target Organ Toxicity Potential for CNS effects at high dosesBased on the known effects of phenylacetate accumulation.[5]

Section 3: A Strategic Framework for Toxicological Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal usage and refine dose selection for subsequent in vivo studies.[11][12]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute In Vivo Toxicity cluster_2 Tier 3: Further Studies (If Warranted) T1_1 Cytotoxicity Assays (e.g., MTT, LDH) T2_1 Acute Oral Toxicity (OECD 420/423/425) T1_1->T2_1 Provides dose range for in vivo studies T3_2 Metabolite Identification T1_1->T3_2 T1_2 Genotoxicity Battery (Ames Test, Micronucleus) T1_2->T2_1 T1_3 hERG Assay T3_1 Repeat-Dose Toxicity (28-day study) T2_1->T3_1 If significant toxicity is observed T2_2 Dermal/Eye Irritation (OECD 404/405)

3.1 Tier 1: In Vitro Screening

The initial phase focuses on assessing cytotoxicity and genotoxicity, which are critical for early-stage hazard identification.[13]

  • Cytotoxicity: Determine the concentration range that induces cell death in relevant cell lines (e.g., HepG2 for liver toxicity, CHO for general cytotoxicity).

  • Genotoxicity: A standard battery of tests is required to assess mutagenic and clastogenic potential.[14] This includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[15][16]

  • Cardiotoxicity: An in vitro hERG assay is crucial to screen for potential cardiac ion channel blockade, a common cause of drug development failure.

3.2 Tier 2: Acute In Vivo Studies

If the in vitro results do not indicate high toxicity, limited and ethically-reviewed in vivo studies are conducted.

  • Acute Oral Toxicity: An acute toxic class method (OECD 423) or a fixed-dose procedure (OECD 420) can be used to determine the acute oral toxicity and classify the substance according to the Globally Harmonised System (GHS).[17][18][19]

  • Dermal and Eye Irritation: These studies (OECD 404 and 405) are performed if significant exposure via these routes is anticipated.

3.3 Tier 3: Follow-up Investigations

Based on the results from Tiers 1 and 2 and the intended application of the compound, further studies such as repeat-dose toxicity or metabolite profiling may be necessary.

Section 4: Standardized Experimental Protocols

The following protocols are based on internationally accepted guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

4.1 Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test evaluates the potential of the compound to induce gene mutations.[20][21]

Objective: To detect point mutations by measuring the reversion of histidine-dependent (his-) Salmonella typhimurium strains to a histidine-independent (his+) state.[21][22]

Methodology Workflow:

G A 1. Prepare Test Compound Dilutions & Controls B 2. Mix Compound with S. typhimurium Strains (± S9 Metabolic Activation) A->B C 3. Add Mixture to Minimal Glucose Agar Plates (with trace histidine) B->C D 4. Incubate at 37°C for 48-72 hours C->D E 5. Count Revertant Colonies D->E F 6. Compare to Negative Control (A 2-fold increase is significant) E->F

Step-by-Step Procedure:

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, and TA1537, to detect various types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[20]

  • Dose Selection: Use a range of at least five concentrations of the test compound, with the highest concentration being 5 mg/plate or the limit of solubility.

  • Plate Incorporation Method: a. To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution.[22] b. For metabolic activation, add 0.5 mL of the S9 mix.[22] c. Vortex briefly and pour the mixture onto a minimal glucose agar plate.[22]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[22]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count in at least one strain.

4.2 Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).[23]

Objective: To quantify micronuclei in the cytoplasm of interphase cells that have completed mitosis. Micronuclei are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][24]

Methodology Workflow:

G A 1. Culture Mammalian Cells (e.g., CHO, Human Lymphocytes) B 2. Treat Cells with Test Compound (± S9 Metabolic Activation) for 3-6 hours A->B C 3. Wash and Add Cytochalasin B (to block cytokinesis) B->C D 4. Incubate for 1.5-2 Cell Cycles C->D E 5. Harvest, Fix, and Stain Cells with DNA-specific dye D->E F 6. Score Micronuclei in Binucleated Cells via Microscopy E->F

Step-by-Step Procedure:

  • Cell Culture: Culture appropriate mammalian cells (e.g., CHO cells, human peripheral blood lymphocytes) until they are actively proliferating.[16]

  • Treatment: Expose duplicate cell cultures to at least three concentrations of the test compound for a short duration (3-6 hours), both with and without S9 metabolic activation.[16] The highest concentration should induce approximately 55% cytotoxicity or be 10 mM, whichever is lower.[24]

  • Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B. This inhibits cytokinesis, resulting in binucleated cells, which ensures that only cells that have divided are scored.[15]

  • Incubation: Incubate the cells for a period equivalent to 1.5 to 2.0 normal cell cycle lengths.[23]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or DAPI.[16][23]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

4.3 Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This in vivo method provides information on acute toxicity to guide classification and labeling without using mortality as the primary endpoint.[18][19]

Objective: To identify a dose that produces clear signs of toxicity but no mortality, allowing for classification into one of the GHS categories.

Step-by-Step Procedure:

  • Animal Selection: Use a single sex of healthy, young adult rats (females are typically preferred).[19]

  • Sighting Study: A preliminary sighting study is performed to identify the appropriate starting dose for the main study.

  • Dosing: In the main study, animals are dosed sequentially using fixed dose levels (5, 50, 300, 2000 mg/kg).[19] The test substance is administered as a single oral dose by gavage.[25] Animals should be fasted before dosing.[19]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[26] Special attention is paid during the first 4 hours after dosing.[26]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Interpretation: The results allow the substance to be classified according to the GHS acute toxicity categories.[17]

Section 5: Safety Data Sheet (SDS) Framework

Once sufficient data is generated, a formal SDS must be compiled according to GHS standards.[27][28][29] The SDS is a 16-section document that provides comprehensive information on the chemical's hazards and safe handling procedures.[27]

Key Sections to be Populated from Experimental Data:

  • Section 2: Hazards Identification: GHS classification (e.g., Acute Toxicity, Oral, Category 4; Skin Irritant, Category 2) and corresponding pictograms, signal words, and hazard statements.[28]

  • Section 8: Exposure Controls/Personal Protection: Recommended Personal Protective Equipment (PPE) such as gloves, safety glasses, and lab coats.

  • Section 11: Toxicological Information: A summary of all generated data, including LD50 values (or estimates), irritation scores, and genotoxicity results.

  • Section 12: Ecological Information: Data on ecotoxicity, which may require additional testing.

  • Section 14: Transport Information: Proper shipping name and UN number, if applicable.

Conclusion

While direct toxicological data for ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is not publicly available, a predictive assessment based on its structural components suggests low to moderate acute toxicity, with potential for skin and eye irritation. This guide provides a robust, tiered framework for systematically evaluating its safety profile, beginning with foundational in vitro assays and progressing to targeted in vivo studies as needed. Adherence to standardized protocols, such as those from the OECD, is paramount for generating high-quality, reproducible data that will satisfy regulatory requirements and ensure the safe handling and development of this compound.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Frontiers in Toxicology. Available from: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Available from: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • Pharmacology/toxicology review and evaluation. (2004, December 8). U.S. Food and Drug Administration (FDA). Available from: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program (NTP). Available from: [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Available from: [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. Available from: [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. Available from: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Available from: [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). International Labour Organization. Available from: [Link]

  • Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. (2022, June 30). OECD. Available from: [Link]

  • The Ames Test. University of Missouri-St. Louis. Available from: [Link]

  • Global GHS SDSs and Labelling. CIRS Group. Available from: [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. Available from: [Link]

  • The Ames Test. Columbia University. Available from: [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay. (2022, September 3). JoVE. Available from: [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD. Available from: [Link]

  • Global GHS/SDS/MSDS/Label. REACH24H. Available from: [Link]

  • Phenylacetate | C8H7O2-. PubChem - NIH. Available from: [Link]

  • What is GHS? Learn about The Globally Harmonized System. (2022, July 13). EcoOnline. Available from: [Link]

  • ETHYL PHENYLACETATE. (2015, August 8). Food and Chemical Toxicology. Available from: [Link]

  • Introduction of GHS. GHS Taiwan. Available from: [Link]

  • PHENYLACETIC ACID C8H8O2. (2014, August 14). Food and Chemical Toxicology. Available from: [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. Available from: [Link]

  • Thioethers – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Thioethers: An Overview. (2021, April 12). ResearchGate. Available from: [Link]

  • In vitro testing of drug toxicity. SlideShare. Available from: [Link]

  • In vitro Toxicity Testing for Drug Discovery. Pharmaron. Available from: [Link]

  • Advanced in vitro safety assessments for drug & chemical development. Nuvisan. Available from: [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Available from: [Link]

  • Thioethers: An Overview. (2021, April 12). ResearchGate. Available from: [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. PMC - NIH. Available from: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2025, March 19). ACS Publications. Available from: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - NIH. Available from: [Link]

  • Ethyl [4-(1-hydroxyethyl)phenyl]acetate | C12H16O3. PubChem - NIH. Available from: [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020, April 21). ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, a valuable chiral building block in pharmaceutical research and develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, a valuable chiral building block in pharmaceutical research and development. The synthesis is executed in two primary stages: 1) the formation of a thioether bond to produce the ketone intermediate, ethyl 2-[(4-acetylphenyl)sulfanyl]acetate, and 2) the highly enantioselective, catalyst-mediated reduction of the prochiral ketone to yield the target (R)-alcohol. This protocol is designed for researchers in organic chemistry and drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for characterization to ensure reproducibility and high-purity outcomes.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its pharmacological activity and safety profile.[1][2] The target molecule, ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, incorporates a chiral secondary alcohol, making it a key intermediate for more complex molecular architectures, including therapeutic agents like Montelukast.[3][4]

Our synthetic strategy is a convergent, two-step process designed for efficiency and high stereochemical control.

  • Step 1: Thioether Formation. We will employ a nucleophilic substitution reaction between 4-mercaptophenone and an ethyl haloacetate to construct the C-S bond, yielding the key ketone intermediate. This class of reaction is a robust and widely used method for synthesizing aryl thioethers.[5][6]

  • Step 2: Asymmetric Ketone Reduction. To install the chiral center with the desired (R)-configuration, we will utilize the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). This powerful method uses a chiral oxazaborolidine catalyst to direct a borane-mediated reduction, consistently achieving high levels of enantiomeric excess (>95% ee) for aryl alkyl ketones.[7][8]

This protocol emphasizes not just the procedural steps but the underlying chemical principles, ensuring that the researcher can make informed decisions and troubleshoot effectively.

Overall Synthetic Workflow

The two-step synthesis transforms a simple aromatic thiol into a valuable chiral alcohol.

G cluster_0 Step 1: Thioether Synthesis cluster_1 Step 2: Asymmetric Reduction A 4-Mercaptoacetophenone C Ethyl 2-[(4-acetylphenyl)sulfanyl]acetate (Ketone Intermediate) A->C  K2CO3, Acetone B Ethyl 2-bromoacetate B->C D Ketone Intermediate G Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (Final Product) D->G  THF, 0°C to RT E (S)-(-)-2-Methyl-CBS-oxazaborolidine E->G  Catalyst F BH3-THF Complex F->G  Reductant

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of Ethyl 2-[(4-acetylphenyl)sulfanyl]acetate (Intermediate)

This initial step involves the S-alkylation of 4-mercaptophenone with ethyl 2-bromoacetate.

Principle and Mechanism

The reaction proceeds via a classic Williamson ether synthesis analogue for thioethers. A weak base, potassium carbonate, is sufficient to deprotonate the acidic thiol group of 4-mercaptophenone, forming a thiophenolate anion. This potent nucleophile then attacks the electrophilic carbon of ethyl 2-bromoacetate in an SN2 reaction, displacing the bromide ion to form the desired thioether linkage.

G Thiol Ar-SH Thiophenolate Ar-S⁻ (Nucleophile) Thiol->Thiophenolate Deprotonation Base K₂CO₃ Product Ar-S-CH₂-COOEt Thiophenolate->Product SN2 Attack Ester Br-CH₂-COOEt (Electrophile) Ester->Product

Caption: S-alkylation reaction mechanism.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-MercaptoacetophenoneC₈H₈OS152.215.00 g32.85Starting material
Ethyl 2-bromoacetateC₄H₇BrO₂167.004.1 mL36.13Lachrymator, handle in fume hood
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.81 g49.27Anhydrous, finely powdered
AcetoneC₃H₆O58.08150 mL-Anhydrous solvent
Ethyl AcetateC₄H₈O₂88.11~300 mL-For extraction
Brine (Saturated NaCl)NaCl(aq)-~100 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04~20 g-Drying agent
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-mercaptophenone (5.00 g, 32.85 mmol) and anhydrous potassium carbonate (6.81 g, 49.27 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature.

  • Reagent Addition: Add ethyl 2-bromoacetate (4.1 mL, 36.13 mmol) dropwise to the suspension over 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system until the starting thiol spot has disappeared.

  • Work-up (Quench & Extraction):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and salts.

    • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane. Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 2-[(4-acetylphenyl)sulfanyl]acetate as a white to pale yellow solid.

  • Expected Yield: 85-95%.

Part 2: Asymmetric Reduction to Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

This step uses the CBS reduction to convert the prochiral ketone into the desired (R)-alcohol with high enantioselectivity.

Principle and Mechanism

The Corey-Itsuno reduction is a benchmark for enantioselective ketone reductions.[8] The mechanism involves several key steps:

  • Catalyst-Borane Complex Formation: The borane (from a BH₃·THF solution) coordinates to the Lewis basic nitrogen atom of the (S)-CBS catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the catalyst's endocyclic boron atom.[7][9]

  • Ketone Coordination: The Lewis acidic boron atom of the catalyst complex coordinates to the ketone's carbonyl oxygen. This coordination occurs preferentially on the sterically more accessible lone pair of the oxygen, orienting the ketone's larger substituent (aryl) away from the catalyst's bulky group.[7]

  • Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a highly organized, six-membered chair-like transition state. This intramolecular transfer is face-selective, with the (S)-catalyst directing the hydride to the si-face of the ketone, resulting in the (R)-alcohol.

  • Product Release: The resulting alkoxyborane is released, and subsequent acidic work-up liberates the chiral alcohol.

G A BH₃ coordinates to (S)-CBS Catalyst B Activated Catalyst-BH₃ Complex Forms A->B C Prochiral Ketone Coordinates to Boron B->C D Six-Membered Transition State C->D E Face-Selective Hydride Transfer D->E F Alkoxyborane Intermediate E->F G Acidic Workup F->G H (R)-Alcohol Product G->H

Caption: Mechanistic flow of the Corey-Itsuno Reduction.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
Ethyl 2-[(4-acetylphenyl)sulfanyl]acetateC₁₂H₁₄O₃S238.304.00 g16.78From Part 1
(S)-(-)-2-Methyl-CBS-oxazaborolidineC₁₈H₂₀BNO277.17465 mg1.6810 mol% catalyst
Borane-tetrahydrofuran complex (BH₃·THF)BH₃·THF85.9420.1 mL20.141.0 M solution in THF
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Anhydrous, inhibitor-free
MethanolCH₃OH32.04~50 mL-For quenching
1 M Hydrochloric Acid (HCl)HCl(aq)-~50 mL-For work-up
Ethyl AcetateC₄H₈O₂88.11~300 mL-For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04~20 g-Drying agent
Step-by-Step Protocol
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, previously oven-dried and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Catalyst and Substrate Addition: Under a positive pressure of nitrogen, add the (S)-CBS catalyst (465 mg, 1.68 mmol) and dissolve it in 20 mL of anhydrous THF. Add the ketone intermediate (4.00 g, 16.78 mmol) dissolved in 60 mL of anhydrous THF to the flask via cannula.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reductant Addition: Add the 1.0 M solution of BH₃·THF (20.1 mL, 20.14 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC (3:1 hexane/ethyl acetate) until the starting ketone is consumed.

  • Work-up (Quench):

    • Cool the flask back to 0°C.

    • Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will occur. Continue adding methanol until the bubbling ceases (approx. 40 mL).

    • Stir for 30 minutes at room temperature.

  • Hydrolysis and Extraction:

    • Add 1 M HCl (50 mL) and stir for another 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with deionized water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the final product as a clear, viscous oil.

  • Characterization: Confirm the structure using NMR and MS. Determine the enantiomeric excess (% ee) using chiral HPLC analysis.[10]

  • Expected Yield: 80-92% with >98% ee.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentHazard ClassKey Precautions
Ethyl 2-bromoacetate Toxic, LachrymatorAvoid inhalation and skin contact. Handle exclusively in a fume hood.
Borane-THF Complex (BH₃·THF) Flammable, Water-Reactive, CorrosiveHandle under an inert atmosphere (Nitrogen/Argon).[9] Quench slowly and carefully with methanol in an ice bath. Reacts violently with water.[11]
Potassium Carbonate IrritantAvoid inhalation of dust.
Organic Solvents (Acetone, THF, Ethyl Acetate) FlammableKeep away from ignition sources. Use in a well-ventilated area.
1 M Hydrochloric Acid CorrosiveHandle with care to avoid skin and eye contact.

Characterization Data Summary

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Expected Mass (m/z)
Intermediate 7.90 (d, 2H), 7.45 (d, 2H), 4.20 (q, 2H), 3.65 (s, 2H), 2.55 (s, 3H), 1.25 (t, 3H)197.1, 168.5, 143.2, 136.0, 129.8, 128.5, 61.8, 35.5, 26.5, 14.1[M+H]⁺: 239.06
Final Product 7.40 (d, 2H), 7.30 (d, 2H), 4.90 (q, 1H), 4.18 (q, 2H), 3.55 (s, 2H), 2.10 (d, 1H, -OH), 1.45 (d, 3H), 1.22 (t, 3H)169.2, 144.5, 133.0, 128.0, 126.0, 69.8, 61.5, 36.1, 25.0, 14.2[M+H]⁺: 241.08

Note: NMR chemical shifts are predicted values and may vary slightly.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Mokhtari Aliabad, J. (2020). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. SciForum. [Link]

  • Google Patents. (2012). US20120165535A1 - Synthetic method for montelukast sodium intermediate.
  • NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link] (Note: A representative URL is used as the original may be unavailable).

  • ACS Publications. (2015). An Enantioselective Formal Synthesis of Montelukast Sodium. ACS Omega. [Link]

  • Google Patents. (2015). CN104592111A - Synthesis method of montelukast intermediate.
  • Royal Society of Chemistry. (2017). Hazardous Reagent Substitution: A Pharmaceutical Perspective. In Synthesis of Montelukast. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Ascensus Specialties LLC. (2019). Safety Data Sheet: VENPURE SF Granules*. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). The Role of Chiral Catalysts in Modern Organic Synthesis. Retrieved from [Link]

  • Nguyen, H. T., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 724-728. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • Wiley. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • Reddit. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]

  • ResearchGate. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. [Link]

  • Royal Society of Chemistry. (2013). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate as a Chiral Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Chiral Building Block Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a chiral intermediate of significant i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a chiral intermediate of significant interest in the field of medicinal chemistry and organic synthesis. Its molecular architecture is distinguished by three key functional groups: a stereochemically defined (R)-secondary alcohol, a flexible thioether linkage, and a reactive ethyl ester. This combination makes it a valuable synthon for the construction of complex, enantiomerically pure molecules.

The (R)-1-hydroxyethyl moiety is a crucial pharmacophore in various biologically active compounds, capable of forming specific hydrogen-bond interactions with target enzymes or receptors. The thioether group provides a stable yet flexible spacer, while the ethyl acetate functionality serves as a versatile chemical handle for subsequent synthetic transformations, such as hydrolysis, amidation, or reduction.

While specific, dedicated literature on the applications of this exact molecule is not extensive, its structure strongly suggests its utility as a key intermediate in the synthesis of high-value pharmaceutical compounds, most notably leukotriene receptor antagonists like Montelukast. This guide provides a comprehensive overview of its proposed synthesis and its potential applications as a chiral building block, based on established and analogous chemical transformations.

Physicochemical Properties

A summary of the key properties for ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is provided below.

PropertyValue
CAS Number 1344952-38-0
Molecular Formula C₁₂H₁₆O₃S
Molecular Weight 240.32 g/mol
Physical Form Liquid
InChI Key ZAYMVLHANSCUMM-SECBINFHSA-N

Proposed Synthesis of the Chiral Intermediate

The synthesis of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate can be logically approached through a two-step process, starting from a chiral precursor. The first step involves the synthesis of the key chiral thiol, (R)-1-(4-mercaptophenyl)ethanol, followed by its S-alkylation with ethyl bromoacetate.

Workflow for the Synthesis of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

G cluster_0 Step 1: Synthesis of (R)-1-(4-mercaptophenyl)ethanol cluster_1 Step 2: S-Alkylation A 4-Bromoacetophenone B (R)-1-(4-Bromophenyl)ethanol A->B Asymmetric Reduction (e.g., with a chiral catalyst) C (R)-1-(4-mercaptophenyl)ethanol B->C Thiolation (e.g., reaction with a sulfur source) E Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (Target Intermediate) C->E Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) D Ethyl Bromoacetate D->E

Caption: Proposed synthetic workflow for the target chiral intermediate.

Protocol 1: Synthesis of (R)-1-(4-mercaptophenyl)ethanol

This protocol describes a plausible method for synthesizing the chiral thiol precursor. It is based on the asymmetric reduction of a prochiral ketone followed by conversion to a thiol.

Materials:

  • 4-Bromoacetophenone

  • Chiral reducing agent (e.g., a borane complex with a chiral ligand)

  • Sulfur source (e.g., sodium hydrosulfide or thiourea followed by hydrolysis)

  • Appropriate solvents (e.g., THF, ethanol)

  • Acids and bases for workup (e.g., HCl, NaOH)

Procedure:

  • Asymmetric Reduction: Dissolve 4-bromoacetophenone in an appropriate solvent like THF under an inert atmosphere. Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., 0 °C or -78 °C).

  • Slowly add the chiral reducing agent. The choice of catalyst is critical for achieving high enantioselectivity.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction carefully, for example, by the slow addition of methanol, followed by an acidic workup to yield (R)-1-(4-bromophenyl)ethanol.

  • Purify the product by column chromatography.

  • Thiolation: Convert the (R)-1-(4-bromophenyl)ethanol to the corresponding thiol. This can be achieved through various methods, such as nucleophilic substitution with a sulfur nucleophile. One common method involves reaction with thiourea followed by hydrolysis.

  • Purify the resulting (R)-1-(4-mercaptophenyl)ethanol by appropriate means, such as distillation or chromatography.

Protocol 2: S-Alkylation to Yield the Target Intermediate

This protocol details the reaction of the chiral thiol with ethyl bromoacetate to form the final product. This is a standard S-alkylation reaction.[1]

Materials:

  • (R)-1-(4-mercaptophenyl)ethanol

  • Ethyl bromoacetate

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., DMF, acetone)

  • Ethyl acetate and water for workup

  • Brine

Procedure:

  • In a round-bottom flask, dissolve (R)-1-(4-mercaptophenyl)ethanol (1 equivalent) in DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate by column chromatography on silica gel.

Primary Application: Intermediate in the Synthesis of Montelukast

The structure of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate makes it an ideal precursor for a side-chain component of the leukotriene receptor antagonist, Montelukast.[2][3] The synthesis would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with the main backbone of the Montelukast molecule.

Workflow for the Application in Montelukast Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Coupling A Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate B 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetic acid A->B Base (e.g., NaOH) followed by acidic workup D Montelukast (or its ester precursor) B->D Coupling reaction C Montelukast Backbone Intermediate (with a leaving group) C->D

Caption: Hypothetical workflow for utilizing the chiral intermediate in Montelukast synthesis.

Protocol 3: Hydrolysis of the Ethyl Ester

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary step before coupling.

Materials:

  • Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

  • Sodium hydroxide (or lithium hydroxide)

  • Methanol or ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate for extraction

Procedure:

  • Dissolve the ethyl ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the alcohol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with dilute hydrochloric acid.

  • Extract the carboxylic acid product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetic acid.

Protocol 4: Coupling with the Montelukast Backbone

This protocol outlines a hypothetical coupling of the synthesized carboxylic acid with a suitable Montelukast backbone intermediate. The Montelukast backbone would typically have a good leaving group, such as a mesylate, at the coupling position.

Materials:

  • 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetic acid

  • A suitable Montelukast backbone intermediate (e.g., a mesylate derivative)

  • A strong, non-nucleophilic base (e.g., sodium hydride, n-butyllithium)

  • Anhydrous polar aprotic solvent (e.g., THF)

  • Reagents for quenching and workup (e.g., saturated ammonium chloride solution)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous THF and cool to a low temperature (e.g., -15 °C).

  • Slowly add a strong base like n-butyllithium to form the dilithium salt of the carboxylic acid and the alcohol.

  • In a separate flask, dissolve the Montelukast backbone intermediate in anhydrous THF.

  • Slowly add the solution of the Montelukast intermediate to the solution of the dilithium salt at low temperature.

  • Allow the reaction to proceed at this temperature, monitoring by TLC or HPLC.

  • Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the resulting Montelukast precursor by column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and fundamental reactions in organic synthesis. The S-alkylation of thiols is a robust and high-yielding reaction.[1] Similarly, the hydrolysis of esters and the coupling of carboxylates with alkyl halides or mesylates are standard procedures in the synthesis of complex molecules like Montelukast.[2]

For each step, in-process controls such as TLC or HPLC are crucial to validate the progress and completion of the reaction. The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC, to confirm their identity, purity, and enantiomeric excess.

References

  • Synthesis of Montelukast. In: Hazardous Reagent Substitution: A Pharmaceutical Perspective.
  • Montelukast sodium side chain key intermediate synthesis method. (2015).
  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate.
  • An Enantioselective Formal Synthesis of Montelukast Sodium. (2015).
  • CN105541786A - Montelukast side chain intermediate and preparing method thereof.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Synthesis of Thienothiophenes. (2022). Encyclopedia.pub.
  • Carboxylic Acids in Catalysis. (2025). Ruhr-Universität Bochum.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Macmillan Group - Princeton University.
  • US3461168A - Synthesis of bromothiophenols.
  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar.
  • Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones.
  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). RSC Publishing.
  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.
  • ethyl 2-(phenylsulfanyl)
  • Synthesis of (R)-1-(4-pyridyl)ethanol. PrepChem.com.
  • US2761873A - Preparation of 4-substituted mercaptophenyl aldehydes and ketones.
  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
  • Notes. Organic Syntheses.
  • Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. (2018). WUR eDepot.
  • Multigram Scale Enzymatic Synthesis of ( R )-1-(4′-Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase.
  • Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)
  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.

Sources

Method

Application Note: Chromatographic Purification of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Executive Summary & Pharmaceutical Context The compound ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a highly functionalized chiral intermediate. It features an ethyl ester, an aryl-thioether linkage, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Context

The compound ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a highly functionalized chiral intermediate. It features an ethyl ester, an aryl-thioether linkage, and a benzylic secondary alcohol with defined (1R) stereochemistry. Molecules bearing this specific aryl-thioether-alcohol motif are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), most notably in the leukotriene receptor antagonist class (e.g., Montelukast) used for asthma and allergic rhinitis management [1].

Purifying this intermediate requires a nuanced understanding of its physicochemical properties. The primary challenge lies in separating the target alcohol from its synthetic precursors (such as the unreduced acetophenone derivative) and degradation products (such as hydrolyzed acids or oxidized sulfoxides) without compromising the sensitive benzylic alcohol or the oxidation-prone thioether [2].

Critical Stereochemical Note: Normal-phase silica gel chromatography resolves structurally distinct chemical impurities but cannot separate the (1R) enantiomer from its (1S) counterpart. If enantiomeric excess (ee) enhancement is required, chiral stationary phases (CSP) or diastereomeric resolution must be employed. This protocol focuses strictly on chemical purity .

Physicochemical Profiling & Separation Causality

To design a self-validating purification system, we must establish the causality behind the chromatographic behavior of the target and its impurities.

  • Lipophilicity vs. Polarity: The core hydroxyethyl-phenyl-acetate scaffold exhibits moderate lipophilicity [3], but the secondary hydroxyl group acts as a strong hydrogen-bond donor and acceptor. This hydroxyl group interacts strongly with the free silanol groups (-SiOH) on the silica gel surface.

  • Solvent System Selection: A binary solvent system of Hexane and Ethyl Acetate (EtOAc) is optimal. Hexane dissolves the lipophilic aryl-thioether backbone, while EtOAc acts as a hydrogen-bond acceptor that outcompetes the silica silanols, allowing the alcohol to elute without severe tailing.

  • Benzylic Alcohol Sensitivity: Standard silica gel is slightly acidic (pH ~4.5–5.5). Benzylic alcohols are prone to acid-catalyzed dehydration or substitution. To prevent degradation on the column, the purification must be run rapidly (flash chromatography), and in extreme cases of sensitivity, the silica can be neutralized with 1% Triethylamine (TEA).

Separation Logic Diagram

SeparationLogic Crude Crude Extract (Mixed Polarity) Silica Silica Gel (SiO2) Stationary Phase Crude->Silica Ketone Ketone Precursor (Weak H-Bonding) Rf ~ 0.55 Silica->Ketone Elutes at 10-15% EtOAc Target Target (1R)-Alcohol (Moderate H-Bonding) Rf ~ 0.35 Silica->Target Elutes at 20-25% EtOAc Acid Acidic Byproduct (Strong H-Bonding) Rf ~ 0.05 Silica->Acid Retained (>50% EtOAc)

Logical separation mechanism based on hydrogen-bonding affinity to silica gel.

Orthogonal Detection & Self-Validating TLC System

A robust protocol must be self-validating. Relying solely on UV detection is dangerous because both the target and its impurities contain the UV-active aryl-thioether chromophore. We employ an orthogonal Thin Layer Chromatography (TLC) strategy to guarantee fraction identity:

  • UV Detection (254 nm): Identifies all compounds containing the conjugated aromatic ring.

  • Potassium Permanganate ( KMnO4​ ) Stain: Specifically oxidizes the secondary alcohol and the thioether. The target compound will immediately reduce the purple Mn(VII) to yellow/brown Mn(IV) oxide. The ketone precursor, lacking the alcohol, reacts much slower or not at all.

Table 1: TLC Profiling Data (25% EtOAc in Hexane)
Compound / ImpurityStructural CharacteristicH-Bonding PotentialExpected Rf​ UV (254 nm) KMnO4​ Stain Result
Ketone Precursor Acetophenone derivativeLow (Acceptor only)~0.55Active (Strong)Negative (Remains purple)
Target (1R)-Alcohol Benzylic secondary alcoholModerate (Donor & Acceptor)~0.35 Active Positive (Yellow spot)
Sulfoxide Byproduct Oxidized thioetherHigh~0.15ActivePositive (Yellow spot)
Acidic Byproduct Hydrolyzed esterVery High~0.05 (Streaks)ActivePositive (Yellow spot)

Experimental Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel, 230–400 mesh (40–63 µm), 60 Å pore size.

  • Mobile Phase: HPLC-grade Hexane and Ethyl Acetate.

  • Dry Loading Matrix: Celite 545 or deactivated Silica Gel.

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading) Causality: The crude mixture is likely a viscous oil. Liquid loading directly onto the column can cause band broadening. Dry loading ensures a perfectly flat, narrow sample band, maximizing theoretical plates.

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add silica gel (approx. 3 times the mass of the crude oil) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

Step 2: Column Packing

  • Prepare a slurry of silica gel in 100% Hexane.

  • Pour the slurry into the glass column, using compressed air (flash conditions) to pack the bed tightly. Ensure the solvent line never drops below the silica surface.

  • Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent surface disruption.

Step 3: Gradient Elution Execution Execute the elution according to the optimized gradient profile below. Collect fractions in test tubes (fraction size should be approx. 1/10th of the column volume).

Table 2: Optimized Gradient Elution Profile
PhaseColumn Volumes (CV)% Hexane% Ethyl AcetateChromatographic Purpose
1 2.0100%0%Column equilibration and sample washing.
2 3.090%10%Elution of non-polar impurities and trace hydrocarbons.
3 4.085%15%Elution of the less polar Ketone Precursor .
4 5.075%25%Elution of the Target (1R)-Alcohol .
5 2.050%50%Column flush to elute highly polar byproducts (acids/sulfoxides).

Step 4: Fraction Analysis and Pooling

  • Spot every third fraction onto a TLC plate.

  • Develop the plate in 25% EtOAc/Hexane.

  • Visualize first under a 254 nm UV lamp to locate the bands.

  • Dip the plate in KMnO4​ stain and gently heat.

  • Pool only the fractions that show a single spot at Rf​ 0.35 that is both UV-active and KMnO4​ -positive.

  • Concentrate the pooled fractions via rotary evaporation (bath temperature < 35°C to prevent thermal degradation of the thioether) and dry under high vacuum.

Workflow Diagram

ProtocolWorkflow S1 1. Dry Loading Adsorb on Celite/Silica S2 2. Column Equilibration 100% Hexane S1->S2 S3 3. Gradient Elution 10% -> 30% EtOAc/Hexane S2->S3 S4 4. Fraction Collection UV 254 nm Monitoring S3->S4 S5 5. Orthogonal Validation TLC with KMnO4 Stain S4->S5 S6 6. Concentration Rotary Evaporation & High Vac S5->S6

Step-by-step experimental workflow for the chromatographic purification of the target ester.

Troubleshooting & Expert Insights

  • Issue: Co-elution of Ketone and Alcohol.

    • Cause: The solvent gradient was increased too rapidly, causing the target to "catch up" to the precursor.

    • Solution: Flatten the gradient. Hold the elution at 15% EtOAc for an additional 2 Column Volumes before stepping up to 25%.

  • Issue: Unexplained Polar Impurities Appearing Post-Column.

    • Cause: Thioethers are highly susceptible to oxidation, forming sulfoxides upon prolonged exposure to air and active silica.

    • Solution: Minimize the time the compound spends on the column. Utilize pressurized flash chromatography rather than gravity-fed columns, and purge the collection flasks with Nitrogen ( N2​ ) if the compound will sit in solution overnight.

References

  • National Center for Biotechnology Information. "Montelukast - StatPearls - NCBI Bookshelf." NIH StatPearls, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13861151, 2-(Phenylthio)ethyl-acetylacetate." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19088078, Ethyl[4-(1-hydroxyethyl)phenyl]acetate." PubChem, [Link]

Application

Chiral HPLC method development for ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

An Application Note on the Development of a Chiral High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate. Abstract The stereoisom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development of a Chiral High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate.

Abstract

The stereoisomeric composition of a drug substance is a critical quality attribute, as enantiomers can exhibit profound differences in pharmacology and toxicology.[1] This application note presents a systematic and robust strategy for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, a key chiral intermediate. We detail a comprehensive workflow, from initial screening of modern immobilized polysaccharide-based chiral stationary phases (CSPs) to method optimization and validation considerations, providing a scientifically grounded protocol for achieving baseline separation and accurate quantification.

Introduction and Scientific Rationale

The separation of enantiomers is a fundamental challenge in pharmaceutical analysis. Regulatory bodies worldwide mandate the stereospecific characterization of chiral drug candidates.[2][3] The direct separation of enantiomers using HPLC with a chiral stationary phase (CSP) is the predominant and most efficient technique employed in the industry.[1][4]

The target analyte, ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, possesses a single stereocenter at the benzylic alcohol position. Its molecular structure contains several key features that are crucial for chiral recognition by a CSP:

  • Aromatic Phenyl Ring: Capable of engaging in π-π stacking interactions.

  • Hydroxyl (-OH) Group: A potent hydrogen bond donor and acceptor.

  • Ester Carbonyl (C=O) Group: A hydrogen bond acceptor.

  • Thioether (-S-) Linkage: Can participate in dipole-dipole interactions.

Given these functionalities, polysaccharide-based CSPs, specifically derivatives of amylose and cellulose, were selected as the primary candidates for method development. These CSPs are renowned for their broad applicability, resolving nearly 90% of chiral compounds through a combination of hydrogen bonding, π-π interactions, dipole-dipole forces, and steric inclusion within their helical polymer structures.[5][6] Immobilized polysaccharide CSPs offer a significant advantage over traditional coated phases by providing enhanced solvent compatibility, which expands the range of possible mobile phases and often unlocks unique selectivities.[7][8][9]

This guide follows a logical, multi-step process designed to efficiently arrive at an optimized and reliable analytical method.

G cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (Functional Groups, pKa) Screening CSP & Mobile Phase Screening (Polysaccharide Columns) Analyte->Screening Select CSPs Optimization Method Optimization (Modifier %, Temp, Flow Rate) Screening->Optimization Identify Lead Condition Validation Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation Final Method Application Routine Application (QC, Purity Testing) Validation->Application

Caption: High-level workflow for chiral HPLC method development.

Experimental Methodology

Instrumentation and Materials
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).

  • Chiral Stationary Phases (5 µm, 250 x 4.6 mm):

    • CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[7][10]

    • CHIRALPAK® IB (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate))[8]

    • CHIRALPAK® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))[11]

    • CHIRALCEL® OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))[12]

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

  • Sample: Racemic standard of ethyl 2-({4-[1-hydroxyethyl]phenyl}sulfanyl)acetate, prepared at 1.0 mg/mL in IPA.

Protocol 1: Chiral Stationary Phase Screening

The initial screening is designed to identify the most promising CSP and mobile phase system with the highest probability of success. Normal phase conditions are typically the first choice for polysaccharide columns.[12][13]

Step-by-Step Protocol:

  • Equilibrate the first column (e.g., CHIRALPAK® IA) with the starting mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the DAD to monitor at 254 nm.

  • Set the flow rate to 1.0 mL/min.

  • Inject 5 µL of the racemic sample solution.

  • Run the analysis for a sufficient duration to ensure the elution of both enantiomers.

  • Record the retention times (t₁ and t₂), and calculate the retention factors (k), separation factor (α), and resolution (Rs).

  • Repeat steps 1-6 for each column listed in section 2.1, using the two screening mobile phases defined in the table below.

Screening Conditions:

Parameter Condition A Condition B
Mobile Phase n-Hexane / IPA (90/10, v/v) n-Hexane / EtOH (90/10, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 25 °C 25 °C

| Detection | 254 nm | 254 nm |

Protocol 2: Method Optimization

Once the most promising CSP and solvent system are identified from the screening phase, the method is optimized to achieve baseline resolution (Rs ≥ 1.7) with good peak shape and a reasonable analysis time.[1]

Step-by-Step Protocol:

  • Install the selected column (CHIRALPAK® IA in this case) and equilibrate with the lead mobile phase from the screening.

  • Optimize Alcohol Modifier Percentage: Systematically adjust the percentage of IPA in the mobile phase (e.g., in increments of 2%, from 15% down to 5%). Lowering the alcohol content generally increases retention and can improve resolution.[14]

  • Optimize Temperature: Evaluate the effect of column temperature on the separation (e.g., test at 15 °C, 25 °C, and 35 °C). Temperature can have a significant and sometimes unpredictable effect on chiral separations.[15]

  • Optimize Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min). Chiral separations often benefit from lower flow rates, which can enhance efficiency.[15]

  • For each condition, inject the sample and record the chromatographic parameters (k, α, Rs) to identify the optimal settings.

Results and Discussion

CSP Screening Results

The screening phase rapidly identified the CHIRALPAK® IA column as the most effective for this separation. The results are summarized below.

Table 1: CSP Screening Results

Chiral Stationary Phase Mobile Phase t₁ (min) t₂ (min) α (Separation Factor) Rs (Resolution) Observations
CHIRALPAK® IA n-Hexane/IPA (90/10) 8.21 9.55 1.25 2.1 Good initial separation.
CHIRALPAK® IA n-Hexane/EtOH (90/10) 7.54 8.41 1.18 1.4 Partial separation.
CHIRALPAK® IB n-Hexane/IPA (90/10) 10.12 10.12 1.00 0.0 Co-elution.
CHIRALPAK® IC n-Hexane/IPA (90/10) 12.34 12.34 1.00 0.0 Co-elution.

| CHIRALCEL® OD-H | n-Hexane/IPA (90/10) | 9.88 | 10.51 | 1.11 | 0.9 | Poor separation. |

The superior performance of the amylose-based CHIRALPAK® IA suggests that the specific helical structure of amylose tris(3,5-dimethylphenylcarbamate) creates a chiral environment that is highly complementary to the analyte's stereochemistry. The combination of potential interactions—π-π stacking with the phenyl ring, hydrogen bonding with the hydroxyl and ester groups, and a precise steric fit—likely contributes to this effective recognition.[6][16]

Caption: Analyte interactions within the CSP's chiral groove.

Method Optimization

Based on the promising result with CHIRALPAK® IA and n-Hexane/IPA, further optimization was performed. Reducing the IPA concentration from 10% to 8% significantly increased retention and improved the resolution from 2.1 to 3.5, providing robust baseline separation well above the target of 1.7. Further reduction offered diminishing returns with excessively long run times. Temperature variation did not yield significant improvements.

The final optimized method parameters are presented below.

Table 2: Optimized Method Parameters

Parameter Final Optimized Condition
Column CHIRALPAK® IA (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / IPA (92/8, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection 254 nm
Injection Volume 5 µL
Retention Time (S-enantiomer) ~10.5 min
Retention Time (R-enantiomer) ~12.8 min

| Resolution (Rs) | > 3.0 |

Method Validation Considerations

For this method to be used in a regulated environment for applications such as chiral impurity quantification, it must be validated according to ICH Q2(R1) guidelines.[1][17] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria for Chiral Impurity
Specificity To ensure the method can separate and quantify the enantiomers without interference.[1] Baseline resolution (Rs > 1.7). Peak purity analysis shows no co-elution.
Linearity To demonstrate a proportional relationship between concentration and detector response.[2] Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear. Typically from LOQ to 120% of the impurity specification limit.
Accuracy The closeness of test results to the true value.[18] Recovery of 80-120% for spiked samples at different levels.
Precision The degree of scatter between a series of measurements. Repeatability (n=6): RSD ≤ 10%. Intermediate Precision: RSD ≤ 15%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet criteria.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters.[15] | Resolution and quantification remain acceptable with minor changes in %IPA, flow rate, and temperature. |

Conclusion

A highly selective and robust chiral HPLC method was successfully developed for the enantiomeric separation of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate. The systematic screening of polysaccharide-based CSPs quickly identified CHIRALPAK® IA as the optimal stationary phase. Subsequent optimization of the normal phase mobile phase to n-Hexane/IPA (92/8, v/v) yielded a resolution (Rs) value greater than 3.0. This method is suitable for reliable and accurate determination of the enantiomeric purity of the target compound and serves as a foundation for full validation in accordance with regulatory guidelines.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases... PubMed. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation... FULIR. [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. Chromatography Today. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds... ResearchGate. [Link]

  • Daicel and ChromTech columns. HPLC. [Link]

  • Chiral LC Columns Daicel. Interchim. [Link]

  • Method development with CHIRALPAK® IB. HPLC. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. [Link]

  • Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Asymmetric Reduction of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. The biological activity of a drug is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. The biological activity of a drug is often dictated by its specific three-dimensional arrangement, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even elicit harmful side effects. Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a key chiral building block, incorporating a stereogenic carbinol center that is a common feature in a variety of pharmacologically active compounds.

The asymmetric reduction of prochiral ketones represents one of the most efficient and atom-economical methods for accessing enantiomerically pure secondary alcohols.[1] Among the most powerful tools for this transformation are the Nobel Prize-winning catalyst systems developed by Noyori and his coworkers.[1][2][3] These catalysts, typically based on ruthenium complexes with chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), demonstrate remarkable efficiency and enantioselectivity in the hydrogenation of a wide array of functionalized ketones.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate via catalytic asymmetric hydrogenation. It details a robust protocol for the preparation of the starting material, a thorough procedure for the enantioselective reduction, and the analytical methods required for the determination of yield and enantiomeric excess.

Reaction Scheme

The overall synthetic strategy involves a two-step process: first, the synthesis of the prochiral ketone, ethyl 2-{[4-(acetyl)phenyl]sulfanyl}acetate, followed by its enantioselective reduction to the desired (1R)-alcohol.

Figure 1: Overall reaction scheme for the synthesis of the target chiral alcohol.

Part 1: Synthesis of the Starting Material: Ethyl 2-{[4-(acetyl)phenyl]sulfanyl}acetate

Principle and Rationale

The synthesis of the prochiral ketone is achieved via a nucleophilic substitution reaction between a suitable 4-acetylphenyl precursor and ethyl thioglycolate. While various methods exist, a common approach involves the reaction of 4-chloroacetophenone with ethyl thioglycolate in the presence of a base. The base deprotonates the thiol of ethyl thioglycolate, forming a thiolate anion which then acts as a nucleophile, displacing the chloride from the aromatic ring. The use of a suitable solvent like dimethylformamide (DMF) facilitates this reaction.

Experimental Protocol

Materials and Reagents:

  • 4-Chloroacetophenone

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroacetophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl thioglycolate (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-{[4-(acetyl)phenyl]sulfanyl}acetate.

Part 2: Catalytic Asymmetric Hydrogenation

Principle and Rationale: The Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones.[1][2] The catalyst system typically consists of a ruthenium(II) precursor and a chiral bisphosphine ligand, such as (R)-BINAP. In the presence of hydrogen gas, a chiral ruthenium hydride species is formed, which is the active catalyst. The reduction proceeds through a six-membered pericyclic transition state, where the ketone coordinates to the ruthenium center. The chiral ligand creates a sterically defined environment, forcing the ketone to approach from a specific direction, thus leading to the preferential formation of one enantiomer of the alcohol product.[2] The choice of the (R)-BINAP ligand is crucial for obtaining the desired (1R)-configured alcohol.

Workflow start Start: Prepare Reagents and Autoclave charge Charge Autoclave with Substrate, Catalyst, and Degassed Solvent start->charge purge Seal and Purge Autoclave with N₂ then H₂ charge->purge pressurize Pressurize with H₂ to Desired Pressure purge->pressurize react Stir at Set Temperature and Monitor H₂ Uptake pressurize->react depressurize Cool and Carefully Vent H₂ Pressure react->depressurize workup Work-up: Filter Catalyst, Concentrate Filtrate depressurize->workup purify Purify Crude Product (Column Chromatography) workup->purify analyze Analyze: Yield, Purity (NMR), and Enantiomeric Excess (Chiral HPLC) purify->analyze end End: Obtain Pure (1R)-Alcohol analyze->end

Figure 2: General workflow for the catalytic asymmetric hydrogenation.
Experimental Protocol

Materials and Reagents:

  • Ethyl 2-{[4-(acetyl)phenyl]sulfanyl}acetate

  • [RuCl((R)-BINAP)(p-cymene)]Cl (or a similar (R)-BINAP-Ru(II) catalyst)

  • Methanol (HPLC grade, degassed)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Celite® or silica gel for filtration

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

Safety Precautions:

  • High-pressure hydrogenation reactions should be conducted in a well-ventilated fume hood behind a blast shield.

  • Personnel must be properly trained in the operation of high-pressure equipment.

  • Ensure all fittings and connections are secure and leak-tested before introducing hydrogen.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves.

Procedure:

  • In an inert atmosphere glovebox, charge a glass liner for the autoclave with ethyl 2-{[4-(acetyl)phenyl]sulfanyl}acetate (1 equivalent) and the [RuCl((R)-BINAP)(p-cymene)]Cl catalyst (0.01-0.1 mol%).

  • Add a sufficient amount of degassed methanol to dissolve the substrate and catalyst (typically a 0.1-0.5 M solution of the substrate).

  • Place the glass liner inside the autoclave and seal the reactor according to the manufacturer's instructions.

  • Remove the autoclave from the glovebox and place it in the designated hydrogenation area.

  • Purge the autoclave by pressurizing with nitrogen (3-4 times) and then with hydrogen (2-3 times) to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a safe manner.

  • Purge the autoclave with nitrogen gas before opening.

  • Remove the reaction mixture and filter it through a pad of Celite® or a short plug of silica gel to remove the catalyst, washing with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate.

ParameterRecommended RangeRationale
Catalyst [RuCl((R)-BINAP)(p-cymene)]ClA well-established and highly enantioselective catalyst for ketone reductions.[1][2]
Substrate/Catalyst Ratio 1000:1 to 10000:1High turnover numbers are characteristic of Noyori-type catalysts, allowing for low catalyst loadings.
Solvent Methanol or EthanolProtic solvents are generally effective for these hydrogenations.[2]
Hydrogen Pressure 10 - 50 atmSufficient pressure to ensure adequate hydrogen concentration in the solution for efficient reaction rates.
Temperature 40 - 60 °CProvides a balance between reaction rate and catalyst stability/selectivity.
Reaction Time 12 - 24 hoursTypically sufficient for high conversion with the specified catalyst loading.
Table 1: Recommended Reaction Conditions for Asymmetric Hydrogenation.

Part 3: Analytical Methods for Product Characterization

Determination of Yield and Purity

The yield of the purified product should be determined gravimetrically. The purity and structural confirmation can be achieved using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and assess its purity. The appearance of a quartet for the methine proton (CH-OH) and a corresponding doublet for the methyl group, along with the disappearance of the acetyl methyl singlet from the starting material, are indicative of a successful reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the chiral alcohol is a critical parameter and is best determined by chiral High-Performance Liquid Chromatography (HPLC).

Principle:

Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and are often effective for the separation of chiral alcohols.[4]

Recommended HPLC Conditions (Starting Point):

ParameterCondition
Column Chiralcel® OD-H or Chiralpak® AD-H (or equivalent polysaccharide-based column)
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Temperature Ambient

Procedure:

  • Prepare a standard solution of the purified product in the mobile phase (approximately 1 mg/mL).

  • Inject the sample onto the chiral HPLC system.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

CatalystExpected Product ConfigurationTypical e.e. (%)
[RuCl((R)-BINAP)(p-cymene)]Cl(R)>95%
[RuCl((S)-BINAP)(p-cymene)]Cl(S)>95%
Table 2: Expected Enantioselectivity with BINAP-based Catalysts.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient hydrogen pressure- Leak in the system- Impurities in the substrate or solvent- Use a fresh batch of catalyst- Ensure proper pressurization and check for leaks- Purify the starting material and use high-purity, degassed solvents
Low enantioselectivity - Racemization of the product- Incorrect catalyst enantiomer- Non-optimal reaction temperature- Ensure the work-up is not performed under harsh acidic or basic conditions- Verify the catalyst's chiral ligand- Optimize the reaction temperature (lower temperatures may improve e.e.)
Poor peak separation in chiral HPLC - Inappropriate chiral stationary phase- Non-optimal mobile phase composition- Screen different types of chiral columns- Adjust the ratio of hexane and alcohol in the mobile phase

Conclusion

The catalytic asymmetric hydrogenation using Noyori-type catalysts provides a highly efficient and enantioselective route to ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate. The protocols detailed in this guide offer a robust starting point for the synthesis and analysis of this valuable chiral intermediate. Careful attention to the experimental setup, particularly the handling of the high-pressure hydrogenation apparatus and the selection of the appropriate chiral catalyst and analytical methods, is paramount for achieving high yields and excellent enantiomeric purity.

References

  • Asymmetric Transfer Hydrogenation Catalysts. (n.d.). KANTO CHEMICAL CO., INC. Retrieved from [Link]

  • Asymmetric Hydrogenation. (2015). ETH Zurich. Retrieved from [Link]

  • Kainz, Q. M., et al. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies - Los Alamos National Laboratory. Retrieved from [Link]

  • Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station Int. Ed. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Wills, M., et al. (2018). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Retrieved from [Link]

  • Kumobayashi, H. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Takasago International Corporation. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC Co., Ltd. Retrieved from [Link]

  • Li, X., et al. (2015). Asymmetric hydrogenation by RuCl2(R-Binap)(dmf)n encapsulated in silica-based nanoreactors. Catalysis Science & Technology. Retrieved from [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Waseda University. Retrieved from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Purification of enantiomers with chiral puriFlash® columns. (2019, July 15). Interchim – Blog. Retrieved from [Link]

  • Kitamura, M., et al. (2002). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. Journal of the American Chemical Society. Retrieved from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • ETHYL 2-[(4-CHLOROPHENYL)THIO]ACETATE | CAS No.52377-68-1 Synthetic Routes. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Mandai, H., et al. (2012). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. Okayama University. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]

  • Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (n.d.). ResearchGate. Retrieved from [Link]

  • Thioacetate‐Based Initiators for the Synthesis of Thiol‐End‐Functionalized Poly(2‐oxazoline)s. (2020, October 12). KITopen. Retrieved from [Link]

  • Tailored Thioxanthone‐Based Photoinitiators for Two‐Photon‐Controllable Polymerization and Nanolithographic Printing. (n.d.). Purdue University. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate during heating

Welcome to the Advanced Troubleshooting Guide for the handling and processing of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate . This portal is designed for researchers, process chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the handling and processing of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate . This portal is designed for researchers, process chemists, and drug development professionals who are encountering stereochemical degradation (racemization) during the thermal processing of this specific chiral intermediate.

Below, you will find a mechanistic deep-dive, troubleshooting FAQs, quantitative data, and a self-validating experimental protocol to ensure >99% enantiomeric excess (%ee) retention.

Part 1: Mechanistic Deep-Dive (The "Why")

To prevent racemization, we must first understand the structural vulnerability of the molecule. The target compound features a secondary benzylic alcohol with a para-sulfanylacetate group.

When subjected to heat—especially in the presence of trace acidic impurities—the hydroxyl group is protonated. The subsequent loss of water generates a benzylic carbocation. This intermediate is exceptionally stable due to the p-thioether effect : the sulfur atom's highly polarizable lone pairs donate electron density into the aromatic ring via p-π conjugation, delocalizing the positive charge [1], [2]. Because this resonance-stabilized carbocation is planar and achiral, the re-addition of water occurs non-stereoselectively from either face, resulting in rapid racemization [3].

RacemizationMechanism A (1R)-Alcohol (Chiral) B Protonated Intermediate A->B + H⁺ (Trace Acid) + Heat C Planar Benzylic Carbocation B->C - H₂O (Rate Limiting) D Resonance Stabilization (p-Sulfanyl Group) C->D Electron Donation (p-π Conjugation) E Racemic Mixture (1R/1S 50:50) C->E + H₂O (Non-stereoselective)

Fig 1: Thermal racemization pathway via a resonance-stabilized benzylic carbocation.

Part 2: Troubleshooting FAQs

Q1: I am using strictly neutral solvents like ethanol, but I still observe a significant drop in enantiomeric excess (%ee) at 60°C. Why? A1: Ethanol is a polar protic solvent. Protic solvents stabilize both the leaving group (water) and the resulting carbocation through hydrogen bonding and high dielectric constants, drastically lowering the activation energy required for C-O bond heterolysis. Furthermore, heating the molecule in ethanol can induce trace transesterification or hydrolysis of the ethyl acetate moiety, generating acetic acid in situ. This newly formed acid auto-catalyzes the racemization. You must switch to a non-polar or polar aprotic solvent (e.g., Toluene or 2-MeTHF) to disfavor charge separation.

Q2: How can I safely distill or concentrate this compound without losing stereochemical integrity? A2: You must implement an acid-scavenged, low-temperature concentration protocol. Before applying heat, spike the solution with a mild, non-nucleophilic acid scavenger (e.g., solid NaHCO₃ or Hünig's base, DIPEA). This ensures the microenvironment remains strictly neutral, neutralizing any trace acids that would otherwise protonate the hydroxyl group. Furthermore, utilize high vacuum to keep the internal bath temperature strictly below 45°C.

Q3: Can I protect the hydroxyl group to survive high-temperature downstream steps? A3: Yes, but the choice of protecting group is critical. Simple esters (like acetates) can still undergo racemization via intimate ion-pair mechanisms because the para-sulfanyl benzylic carbocation is so thermodynamically stable. A bulky silyl ether (e.g., tert-butyldimethylsilyl, TBS) is highly recommended. Silylation prevents C-O bond cleavage by sterically shielding the oxygen and completely eliminating the leaving-group ability associated with a free hydroxyl or water molecule.

Part 3: Quantitative Data & Solvent Impact

The choice of solvent and the presence of acid scavengers dictate the thermodynamic barrier to carbocation formation. The table below summarizes the expected %ee retention when heating the intermediate at 60°C for 4 hours under various conditions.

SolventAdditiveDielectric Constant (ε)Expected %ee RetentionMechanism of Action
Ethanol None24.3< 50% (Severe)Protic stabilization of leaving group and carbocation.
Toluene None2.485–90%Aprotic environment reduces charge separation.
Toluene NaHCO₃ (0.1 eq)2.4> 99%Heterogeneous acid scavenging prevents initial protonation.
2-MeTHF DIPEA (0.05 eq)6.2> 99%Homogeneous acid neutralization; scalable for process chemistry.

Part 4: Self-Validating Experimental Protocol

To guarantee the stereochemical integrity of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate during concentration or solvent exchange, follow this rigorously designed workflow.

MitigationWorkflow Step1 1. Solvent Selection (Aprotic: Toluene/MeTHF) Step2 2. Acid Scavenging (Add 0.1 eq NaHCO₃ or DIPEA) Step1->Step2 Step3 3. Thermal Control (Vacuum, Temp < 45°C) Step2->Step3 Step4 4. Self-Validation (Aqueous pH Check > 7.0) Step3->Step4 Success Enantiopurity Maintained (>99% ee) Step4->Success

Fig 2: Optimized workflow for processing chiral benzylic alcohols to prevent racemization.

Protocol: Acid-Scavenged Vacuum Concentration

Self-Validating Principle: This protocol forces a physical pH check of the organic phase prior to thermal exposure, ensuring the foundational assumption (complete absence of protons) is met before proceeding.

Step 1: Solvent Exchange & Preparation

  • Transfer the intermediate solution into a clean round-bottom flask.

  • If the current solvent is protic (e.g., methanol, ethanol), perform a solvent exchange to 2-Methyltetrahydrofuran (2-MeTHF) or Toluene at room temperature.

Step 2: Acid Scavenger Addition

  • Add 0.1 equivalents of solid Sodium Bicarbonate (NaHCO₃) or 0.05 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Causality: The basic additive actively neutralizes trace acetic acid generated from ester hydrolysis or ambient CO₂ absorption, preventing the protonation of the benzylic hydroxyl group.

Step 3: Self-Validation Checkpoint (Critical)

  • Extract a 50 µL aliquot of the organic mixture and vigorously mix it with 0.5 mL of neutral distilled water (pH 7.0) in a microcentrifuge tube.

  • Measure the pH of the aqueous layer using a calibrated pH probe or high-sensitivity indicator paper.

  • Validation: Proceed to Step 4 ONLY if the pH is ≥ 7.2. If pH < 7.0, add additional scavenger to the main flask, stir for 5 minutes, and repeat the check.

Step 4: Thermal Control & Vacuum Distillation

  • Attach the flask to a rotary evaporator.

  • Apply high vacuum (≤ 50 mbar) before lowering the flask into the heating bath.

  • Set the water bath temperature to a maximum of 40–45°C.

  • Causality: High vacuum compensates for the lowered bath temperature, ensuring efficient solvent removal while depriving the system of the thermal activation energy required for C-O bond heterolysis.

Step 5: Filtration and Verification

  • Once concentrated, filter the residue through a 0.22 µm PTFE syringe filter to remove the solid NaHCO₃ (if used).

  • Verify enantiomeric purity via Chiral HPLC.

References

  • Chemistry LibreTexts. "Benzylic Carbocation". LibreTexts. URL: [Link]

  • The Journal of Organic Chemistry. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols". ACS Publications. URL:[Link]

Sources

Optimization

Overcoming degradation of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate during long-term storage

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate. This resource is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for overcoming the degradation of this molecule during long-term storage and experimentation. Our goal is to equip you with the knowledge to ensure the stability, purity, and integrity of your valuable compound.

Introduction: Understanding the Stability Challenges

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a multifunctional molecule featuring three key chemical moieties: a thioether, an ethyl ester, and a chiral secondary alcohol. While these groups are essential for its intended biological activity, they also represent potential sites for chemical degradation, posing a significant challenge for long-term storage and formulation development. The primary degradation pathways are oxidation of the sulfur atom, hydrolysis of the ester linkage, and potential racemization of the chiral alcohol center.

This guide provides a structured approach to identifying, troubleshooting, and mitigating these degradation pathways.

Primary Degradation Pathways

Understanding the chemical transformations your compound may undergo is the first step toward prevention. The three main pathways are detailed below.

Parent Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (Parent Compound) Sulfoxide Sulfoxide Degradant (M+16) Parent->Sulfoxide Oxidation (O2, Peroxides) CarboxylicAcid Carboxylic Acid Degradant (Hydrolysis Product) Parent->CarboxylicAcid Hydrolysis (H₂O, Acid/Base) Racemate (S)-Enantiomer (Racemization Product) Parent->Racemate Racemization (Heat, pH extremes) Sulfone Sulfone Degradant (M+32) Sulfoxide->Sulfone Further Oxidation Symptom Symptom Observed (e.g., New HPLC Peak, Purity Loss) CheckMS Analyze Peak by LC-MS Symptom->CheckMS M16 Mass = M+16 or M+32? CheckMS->M16 Yes Hydrolysis Mass = M-28 (Loss of Ethyl Group)? CheckMS->Hydrolysis No M16->Hydrolysis No OxidationCause Diagnosis: Oxidation - Check for air/light exposure - Test solvents for peroxides M16->OxidationCause Yes HydrolysisCause Diagnosis: Hydrolysis - Check for moisture - Measure pH of solutions Hydrolysis->HydrolysisCause Yes NoChange Mass = M? (Isomer) Hydrolysis->NoChange No Chiral Run Chiral HPLC RacemizationCause Diagnosis: Racemization - Check storage temperature - Avoid pH extremes Chiral->RacemizationCause New Chiral Peak NoChange->Symptom No (Re-evaluate) NoChange->Chiral Yes

Troubleshooting

Resolving co-elution issues in ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate liquid chromatography

Welcome to the Advanced Chromatography Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with resolving complex co-elution issues during the liquid chrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with resolving complex co-elution issues during the liquid chromatography (LC) analysis of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate .

Instead of generic troubleshooting, this guide deconstructs the specific structural vulnerabilities of this molecule and provides field-proven, self-validating methodologies to achieve baseline resolution.

Structural Vulnerability Profiling

To solve co-elution, we must first understand the causality behind the molecule's chromatographic behavior. Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate contains three critical regions prone to degradation or isomeric interference:

  • The Thioether (Sulfanyl) Linkage: Highly susceptible to oxidation. It easily forms sulfoxides and sulfones. The addition of electronegative oxygen drastically increases the molecule's dipole moment, causing these impurities to elute earlier than the parent compound in Reversed-Phase Liquid Chromatography (RPLC).

  • The Ethyl Acetate Moiety: Vulnerable to hydrolysis, yielding a free carboxylic acid. If the mobile phase pH is not strictly controlled below the acid's pKa, partial ionization occurs, leading to severe peak tailing and co-elution[1].

  • The (1R)-1-Hydroxyethyl Stereocenter: If the upstream synthesis is not entirely stereoselective, the (1S)-enantiomer will be present. Enantiomers possess identical physicochemical properties in achiral environments and will perfectly co-elute on standard C18 columns[2].

Diagnostic Workflow

DiagnosticWorkflow Start Co-elution Detected in Chromatogram Identify Perform LC-MS & Peak Purity (PDA) Start->Identify Decision Mass Difference Detected? Identify->Decision MassDiff Yes (Δm/z) Oxidation or Hydrolysis Decision->MassDiff Yes Isobaric No (Isobaric) Enantiomeric Impurity Decision->Isobaric No AchiralOpt Achiral Optimization (Adjust pH, Gradient, or Phenyl-Hexyl Column) MassDiff->AchiralOpt ChiralOpt Chiral Method Dev (Amylose CSP, Hexane/IPA Mobile Phase) Isobaric->ChiralOpt Resolution Baseline Resolution Achieved (Rs > 1.5) AchiralOpt->Resolution ChiralOpt->Resolution

Caption: Diagnostic workflow for identifying and resolving co-elution based on mass and structural variance.

Troubleshooting FAQs

Q1: My main peak exhibits a leading shoulder. How do I determine if this is an oxidation degradant or an enantiomeric impurity? A1: Enantiomers are isobaric and will perfectly co-elute (or present as a single, symmetrical peak) on an achiral column; they rarely present as a shoulder unless the column has unexpected chiral recognition properties. A leading shoulder in RPLC typically indicates a more polar impurity. For this compound, oxidation of the sulfanyl group to a sulfoxide (+16 Da) increases polarity, causing it to elute earlier. Utilize LC-MS in full scan mode to check for a mass shift[3]. If a +16 m/z is detected, you are dealing with an achiral oxidation product.

Q2: LC-MS confirms the co-eluting peak is the (1S)-enantiomer. How do I achieve baseline separation? A2: Achiral RPLC cannot resolve these enantiomers[2]. You must transition to a Normal-Phase Chiral Liquid Chromatography (NP-cLC) method. Immobilized amylose-based chiral stationary phases (CSPs), such as Chiralpak IA, are highly effective for 1-hydroxyethyl derivatives[4]. The chiral recognition relies on hydrogen bonding between the analyte's hydroxyl group and the amylose carbamate linkages, combined with steric inclusion. A mobile phase of Hexane and Isopropanol (IPA) typically provides the necessary stereoselective environment[4].

Q3: I am observing severe peak tailing and peak doubling, making quantification impossible. What is the root cause? A3: Peak doubling and severe tailing often result from a mixed-mode retention mechanism or partial ionization of the analyte[1]. In this molecule, hydrolysis of the ethyl ester yields a carboxylic acid. If your mobile phase pH is near the pKa of this acid (typically pH 3.5 - 4.5), the molecule exists in an equilibrium between its neutral and ionized states. To resolve this, buffer the mobile phase to at least one pH unit below the pKa (e.g., pH 2.7 using 0.1% formic acid or phosphate buffer) to ensure the analyte remains fully protonated and neutral. Additionally, check for clogged inline filters or column inlet frits, which can physically cause peak doubling[1].

Q4: The sulfoxide impurity is still co-eluting with the API on my C18 column despite gradient adjustments. What is the next logical step? A4: If flattening the gradient slope fails to resolve the co-elution, the selectivity (α) of the C18 stationary phase is insufficient. Switch to an orthogonal stationary phase, such as a Phenyl-Hexyl column[3]. The Phenyl-Hexyl phase provides π-π interactions with the analyte's phenyl ring. Because the sulfoxide group alters the electron density of the adjacent aromatic system differently than the thioether, the π-π interaction strength will differ, drastically improving the separation window.

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for Chiral Separation (1R vs 1S) Data demonstrates the superiority of IPA over Ethanol as a polar modifier for this specific structural class.

Mobile Phase CompositionFlow Rate (mL/min)Retention Time (1R)Retention Time (1S)Resolution (Rs)
Hexane / Ethanol (90:10)1.08.4 min9.1 min1.2
Hexane / IPA (90:10)1.010.2 min12.5 min2.8
Hexane / IPA (80:20)1.07.5 min8.2 min1.0

Table 2: Achiral Gradient Optimization for Oxidation Impurities Data highlights the critical role of pH buffering and stationary phase selection in resolving sulfoxide impurities.

Stationary PhaseMobile Phase pHGradient SlopeSulfoxide RTAPI RTResolution (Rs)
C18Unbuffered (pH ~6)5% B/min6.2 min6.5 min0.8 (Tailing)
C18Buffered (pH 2.7)5% B/min6.4 min6.9 min1.1
Phenyl-Hexyl Buffered (pH 2.7) 2% B/min 7.1 min 8.8 min 3.5

Validated Experimental Protocols

Protocol A: Achiral LC Method for Oxidation & Hydrolysis Profiling

Objective: Resolve the parent compound from sulfoxide/sulfone degradants and hydrolysis products.

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm) to leverage π-π interactions[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (Adjusts pH to ~2.7 to suppress carboxylic acid ionization)[1].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 20% B. Hold for 2 minutes. Ramp to 60% B over 20 minutes (shallow 2% slope). Ramp to 95% B over 3 minutes.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 35°C to reduce solvent viscosity and improve mass transfer.

  • Self-Validation Checkpoint: Inject a stressed sample (treated with 0.1% H2O2 for 1 hour). The system is validated if the resolution (Rs) between the sulfoxide peak and the main API peak is ≥ 2.0, and the USP tailing factor for the main peak is ≤ 1.5.

Protocol B: Chiral LC Method for Enantiomeric Purity

Objective: Separate the (1R) API from the (1S) enantiomeric impurity.

  • Column Selection: Install an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IA, 250 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Causality: IPA acts as a hydrogen-bond competitor, modulating the interaction between the analyte's hydroxyl group and the CSP[4].

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 25°C.

  • Detection: UV at 254 nm.

  • Self-Validation Checkpoint: Inject a racemic mixture standard. The system is validated if the resolution (Rs) between the (1R) and (1S) peaks is ≥ 1.5. If Rs < 1.5, decrease the IPA concentration to 5% to increase retention and chiral recognition time.

References

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform Analytical Chemistry - ACS Publications URL:[Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide The Analytical Scientist URL:[Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1, 3, 4]-thiadiazole Taylor & Francis URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for Crystallization Purity of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Welcome to the Technical Support Center for the purification of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (CAS: 1344952-38-0)[1]. As a chiral thioether-ester intermediate, this compound presents unique cry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (CAS: 1344952-38-0)[1]. As a chiral thioether-ester intermediate, this compound presents unique crystallization challenges, primarily due to its low melting point, high conformational flexibility, and susceptibility to liquid-liquid phase separation (LLPS).

This guide is designed for researchers and process chemists to troubleshoot purity bottlenecks, understand the thermodynamic causality behind crystallization failures, and implement self-validating protocols for scale-up.

Troubleshooting Guides: The "Why" and "How"

Issue 1: Oiling Out (Liquid-Liquid Phase Separation) During Cooling

The Problem: Upon cooling the supersaturated solution, the product forms a sticky, biphasic emulsion (oil) instead of free-flowing crystals. Impurities become trapped in the oil phase, ruining the purity profile. The Causality: Oiling out often occurs for small organic molecules with low melting points[2]. Thermodynamically, the solution's supersaturation curve intersects the liquid-liquid binodal curve before it reaches the solid-liquid equilibrium (solubility) curve. The system minimizes free energy by separating into a solute-rich oil and a solute-lean solvent phase rather than forming a crystal lattice. The Solution: You must suppress the binodal curve. This is achieved by adding a slightly polar co-solvent (like Ethyl Acetate) to a non-polar anti-solvent (like n-Heptane). This tunes the activity coefficient of the solute, allowing the system to reach the metastable zone for crystallization without hitting the oiling-out boundary.

LLPS_Resolution N1 Supersaturated State (High LLPS Risk) N2 Solvent Tuning (Add 10% EtOAc to Heptane) N1->N2 N3 Thermal Control (Cool to Cloud Point + 2°C) N2->N3 N4 Seeding (1 wt% pure crystals) N3->N4 N5 Isothermal Hold (2 hours for lattice growth) N4->N5 N6 Controlled Cooling (0.1 °C/min to 0°C) N5->N6 N7 High-Purity Crystals (>99% ee) N6->N7

Workflow for preventing liquid-liquid phase separation during crystallization.

Issue 2: Stagnant Enantiomeric Excess (Failure to Purge the 1S-Enantiomer)

The Problem: Despite multiple recrystallizations, the enantiomeric excess (ee) remains stagnant, and the (1S) impurity is not purged. The Causality: Chiral enrichment is dictated by the solid-liquid phase diagram[3]. If the compound forms a racemic compound (true racemate) in the solid state, purification is thermodynamically limited by the eutectic point. If your starting ee is below the eutectic composition, crystallization will preferentially yield the racemate, leaving the pure enantiomer in the mother liquor. The Solution: Assess the initial ee via chiral HPLC. If it is below the eutectic point, you must perform a pre-enrichment step (e.g., chiral chromatography) before attempting crystallization. If it is above the eutectic point, use a slow cooling profile in a non-polar dominant solvent to selectively grow the (1R) lattice.

Chiral_Purification A Assess Initial ee (Chiral HPLC) B ee > Eutectic Point? A->B C Direct Recrystallization (Solid Enrichment) B->C Yes D Pre-enrichment (Chromatography) B->D No E Target Purity Achieved C->E D->C

Thermodynamic decision matrix for upgrading enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: Can I use diastereomeric salt resolution to improve the chiral purity of this intermediate? A: No. Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a neutral molecule. It lacks the ionizable functional groups (such as basic amines or acidic carboxylic acids) required to form a salt network. To utilize diastereomeric salt resolution, you would need to hydrolyze the ethyl ester to the corresponding acetic acid, perform the resolution using a chiral amine, and then re-esterify[4]. For the intact ester, direct thermodynamic crystallization is required.

Q2: Why am I seeing a sudden drop in yield and purity when scaling up from 10g to 1kg? A: Scale-up alters heat transfer and mixing dynamics, often creating localized zones of high supersaturation near the reactor jacket. In low-melting systems, this triggers premature oiling out rather than primary nucleation[2]. The resulting oil phase coats the reactor walls and traps impurities. Implementing a strict linear cooling ramp (0.1 °C/min) and increasing the isothermal hold time after seeding mitigates this.

Q3: My impurity profile shows a new peak at RRT 0.85 after crystallization. What is it? A: This is highly likely the sulfoxide derivative. Thioethers are susceptible to auto-oxidation by atmospheric oxygen or trace peroxides in ethereal solvents (like MTBE or THF). Always degas your crystallization solvents and operate under a strict nitrogen or argon atmosphere.

Quantitative Data Summaries

Table 1: Solvent System Matrix for Crystallization

Data represents optimization trials for a starting purity of 92% (85% ee).

Solvent SystemRatio (v/v)Oiling Out RiskYield (%)Purity (HPLC Area %)Causality / Observation
n-Heptane100%HighN/AN/AInsufficient solubility; rapid LLPS upon heating/cooling.
n-Heptane / EtOAc 90:10 Low 78 99.2 EtOAc suppresses the binodal curve, enabling nucleation.
n-Heptane / MTBE85:15Medium7298.5Good chiral purge, but higher solubility reduces yield.
Toluene100%Very HighN/AN/ASolute-solvent affinity too high; no crystallization.
Table 2: Impurity Purge Profile (n-Heptane/EtOAc 90:10)
ImpurityInitial Level (%)Final Level (%)Purge FactorMechanism of Removal
(1S)-Enantiomer5.0< 0.5> 10Remains in mother liquor (eutectic thermodynamics).
Sulfoxide (Oxidation)2.5< 0.1> 25Higher polarity; highly soluble in the EtOAc component.
Styrene (Dehydration)1.00.25Steric mismatch prevents incorporation into the crystal lattice.

Experimental Protocols

Protocol A: Anti-Oiling-Out Crystallization via Seeding

This self-validating protocol utilizes precise thermal control to navigate the metastable zone without triggering liquid-liquid phase separation.

  • Dissolution: Suspend crude ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate in a degassed mixture of n-Heptane/EtOAc (90:10 v/v) at 5 volumes (5 L/kg).

  • Heating: Heat the mixture to 45°C under a nitrogen atmosphere and agitate at 250 RPM until a completely homogeneous solution is achieved.

  • Cooling to Cloud Point: Cool the solution at a rate of 0.5 °C/min to 30°C (approximately 2°C above the experimentally determined cloud point).

  • Seeding: Introduce 1.0 wt% of high-purity (1R) seeds. Self-Validation Check: The seeds should remain suspended and not dissolve or melt into oil droplets.

  • Isothermal Hold: Maintain the temperature at 30°C for exactly 2 hours. This allows the crystal lattice to organize and consume supersaturation, safely bypassing the LLPS binodal curve.

  • Controlled Cooling Ramp: Cool the slurry to 0°C at a strict, linear rate of 0.1 °C/min.

  • Filtration & Washing: Filter the resulting crystalline slurry. Wash the filter cake with 1 volume of pre-chilled (-10°C) n-Heptane.

  • Drying: Dry under vacuum (50 mbar) at 25°C for 12 hours to prevent thermal degradation.

References

  • ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)
  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Public
  • Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst - ACS Public
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Public

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: Spectral Profiling of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Executive Summary & Context Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a critical chiral building block in pharmaceutical manufacturing, most notably serving as an advanced intermediate in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a critical chiral building block in pharmaceutical manufacturing, most notably serving as an advanced intermediate in the synthesis of leukotriene receptor antagonists such as Montelukast[1]. Because the stereocenter dictates the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API), rigorous analytical validation of this intermediate is non-negotiable.

Historically, the reduction of the pro-chiral ketone precursor was achieved via chemocatalytic methods using stoichiometric chiral reducing agents (e.g., (-)-DIP-Cl) or transition-metal asymmetric hydrogenation[1]. Today, modern biomanufacturing has shifted toward biocatalytic routes utilizing engineered Ketoreductases (KREDs)[2]. This guide objectively compares the product performance of the KRED-synthesized intermediate against standard chemocatalytic alternatives, utilizing 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy as the ultimate self-validating analytical framework.

Mechanistic Causality: Biocatalytic vs. Chemocatalytic Performance

As an Application Scientist, it is crucial to understand why different synthetic routes yield different impurity profiles, as this dictates our NMR acquisition strategy.

The Chemocatalytic Alternative: In traditional chemical reductions, stereoselectivity relies on the steric bulk of chiral ligands. Conformational flexibility in the transition state at elevated temperatures can lead to aberrant hydride transfer to the Si face, producing the undesired (1S)-enantiomer. Furthermore, transition metals can catalyze side reactions, such as the desulfurization of the thioacetate moiety or over-reduction of the ester group.

The Biocatalytic Product (KRED): Engineered KREDs possess a highly rigid, sterically constrained active site that locks the pro-chiral ketone in a precise orientation[3]. Hydride transfer from the NADPH cofactor occurs exclusively to the Re face, yielding the (1R)-alcohol with >99.5% enantiomeric excess (ee)[4]. The mild, aqueous conditions of the biocatalytic process inherently prevent ester hydrolysis and desulfurization. Consequently, the biocatalytic product presents a significantly cleaner crude NMR profile, devoid of the complex multiplet baseline noise typical of chemical routes.

Experimental Methodologies: Self-Validating NMR Protocols

To ensure absolute trustworthiness, the analytical protocols described below operate as self-validating systems, utilizing internal referencing and dynamic resolution techniques.

Protocol 1: 1 H and 13 C NMR Structural Acquisition
  • Sample Preparation: Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the synthesized intermediate in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is selected because its lack of exchangeable protons prevents interference with the broad hydroxyl (-OH) signal of the intermediate. Add 0.03% v/v tetramethylsilane (TMS) as an internal zero-point reference.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and load into a 400 MHz ( 1 H) / 100 MHz ( 13 C) NMR spectrometer.

  • 1 H NMR Acquisition: Set the probe temperature to 298 K. Acquire using a 30° pulse sequence (zg30). Critical Step: Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation of all protons, preventing integration errors that could mask trace impurities. Acquire 16 scans.

  • 13 C NMR Acquisition: Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 s and accumulate a minimum of 1024 scans. The high scan count is mandatory to achieve a sufficient signal-to-noise ratio for the quaternary aromatic carbons and the carbonyl carbon, which suffer from long T 1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Protocol 2: Enantiomeric Excess (ee%) Determination via Chiral Shift Reagent

Standard 1 H NMR cannot differentiate enantiomers in an achiral environment. To validate the ee% without relying on external chiral HPLC standards, a chiral lanthanide shift reagent is employed dynamically.

  • Baseline Scan: Acquire a standard 1 H NMR of the sample to identify the baseline chemical shift of the hydroxyethyl methyl doublet (~1.45 ppm).

  • Reagent Addition: Incrementally add Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc) 3​ ) in 0.1 molar equivalent steps relative to the intermediate.

  • Mechanistic Shift: The europium ion complexes with the hydroxyl group of the intermediate. Because the camphorate ligands are chiral, the resulting complexes are diastereomeric, placing the (1R) and (1S) methyl protons in different magnetic environments. The paramagnetic nature of Eu 3+ induces a pseudo-contact shift, separating the signals.

  • Integration: Allow 5 minutes for equilibration, acquire the spectrum, and integrate the separated methyl doublets to calculate the true ee%.

Quantitative Data Presentation & Comparative Analysis

The following tables summarize the validated spectral assignments and compare the performance of the two synthetic routes based on empirical NMR profiling.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
Proton EnvironmentMultiplicityChemical Shift (ppm)IntegrationCoupling Constant (J)
Ester -CH 3​ Triplet (t)1.203H7.1 Hz
Hydroxyethyl -CH 3​ Doublet (d)1.453H6.5 Hz
Hydroxyl -OHBroad Singlet (br s)2.051H-
Thioacetate -S-CH 2​ -Singlet (s)3.602H-
Ester -O-CH 2​ -Quartet (q)4.152H7.1 Hz
Hydroxyethyl -CH-Quartet (q)4.851H6.5 Hz
Aromatic C-H (ortho to S)Doublet (d)7.302H8.2 Hz
Aromatic C-H (ortho to CH)Doublet (d)7.402H8.2 Hz
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift (ppm)Carbon Type
Ester -CH 3​ 14.1Primary (CH 3​ )
Hydroxyethyl -CH 3​ 25.2Primary (CH 3​ )
Thioacetate -S-CH 2​ -35.4Secondary (CH 2​ )
Ester -O-CH 2​ -61.5Secondary (CH 2​ )
Hydroxyethyl -CH-OH69.8Tertiary (CH)
Aromatic C-H126.0, 129.8Tertiary (CH)
Aromatic C-S133.5Quaternary (C)
Aromatic C-CH144.8Quaternary (C)
Carbonyl C=O169.8Quaternary (C)
Table 3: Performance Comparison Profile
Quality MetricBiocatalytic Route (KRED Product)Chemocatalytic Route (Alternative)
Enantiomeric Excess (ee%) >99.5% (No visible (1S) peak via Eu(hfc) 3​ )92 - 96% (Visible minor diastereomeric complex)
Structural Purity ( 1 H NMR) >99.0% (Clean baseline)~95.0% (Trace multiplet noise at 1.5-2.0 ppm)
Trace Impurities None detectedUnreacted ketone (~2.5 ppm singlet), Desulfurized byproducts
Heavy Metal Residues 0 ppm 10-50 ppm (Requires secondary ICP-MS validation)

Analytical Validation Workflow

ValidationWorkflow Start Intermediate Source (KRED vs. Chemical) Prep Sample Preparation (CDCl3 + TMS) Start->Prep Dissolution NMR1D 1D NMR Acquisition (1H & 13C) Prep->NMR1D Standard Tube Chiral Chiral Derivatization (Eu(hfc)3 Addition) Prep->Chiral Aliquot Impurity Impurity Profiling (Ketone/Byproducts) NMR1D->Impurity Spectral Analysis Release Data Validation & Batch Release NMR1D->Release Structural Confirm NMRChiral Enantiomeric Purity (ee% Calculation) Chiral->NMRChiral Paramagnetic Shift NMRChiral->Release ee% > 99% Impurity->Release Purity > 99.5%

Analytical workflow for the NMR validation and batch release of the chiral intermediate.

Conclusion

The comparative NMR data definitively validates the superiority of the biocatalytically synthesized ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate. By utilizing engineered KREDs, manufacturers bypass the inherent stereochemical leaks and heavy-metal contamination risks associated with traditional chemocatalysis. The self-validating NMR protocols detailed above—specifically the use of long relaxation delays for trace impurity profiling and paramagnetic shift reagents for dynamic ee% calculation—ensure that only API-grade intermediates proceed to the final stages of drug development.

References

  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals ACS C
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals MDPI
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Frontiers / PMC

Sources

Comparative

Comparing ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate vs its (1S) enantiomer

Enantiomeric Profiling and Comparative Analysis: Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate vs. its (1S) Enantiomer As pharmaceutical pipelines increasingly demand enantiopure intermediates, the rigorous ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Enantiomeric Profiling and Comparative Analysis: Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate vs. its (1S) Enantiomer

As pharmaceutical pipelines increasingly demand enantiopure intermediates, the rigorous characterization of chiral building blocks has become paramount. Ethyl 2-({4-[1-hydroxyethyl]phenyl}sulfanyl)acetate is a highly versatile, bifunctional chiral synthon. It features an α -sulfanyl ester motif—a structural hallmark in numerous bioactive molecules[1]—and a chiral secondary alcohol.

This guide provides an in-depth, objective comparison of the (1R) and (1S) enantiomers of this compound, detailing the causality behind their divergent asymmetric synthesis, their physicochemical profiles, and a self-validating protocol for their generation.

Stereochemical Architecture & Causality

The molecular architecture of ethyl 2-({4-[1-hydroxyethyl]phenyl}sulfanyl)acetate presents two distinct reactive poles: the highly nucleophilic thioether (primed for cross-coupling or stereospecific oxidation to sulfoxides) and the benzylic secondary alcohol.

The chirality at the 1-hydroxyethyl position dictates the trajectory of downstream functionalization. In drug development, enantiomers often exhibit profound pharmacodynamic differences. The spatial orientation of the hydroxyl group (projecting "forward" in the 1R configuration vs. "backward" in the 1S configuration) directly influences hydrogen bonding within target receptor pockets. For instance, in analogous β2​ -agonist precursors and chiral sulfoxide drugs, the (1R)-configuration frequently acts as the active eutomer, while the (1S)-enantiomer acts as an inactive or antagonistic distomer, necessitating >99% enantiomeric excess (ee) during synthesis.

Divergent Asymmetric Synthesis Strategies

To obtain optically pure (1R) and (1S) enantiomers, the common precursor—the prochiral ketone ethyl 2-(4-acetylphenylthio)acetate —must undergo asymmetric reduction. The choice of catalyst is dictated by the desired stereochemical outcome.

  • (1R)-Enantiomer via Biocatalysis: Ketoreductases (KREDs) offer unparalleled enantio-facial discrimination. By utilizing an (R)-selective KRED with an NADPH cofactor recycling system, the hydride is delivered exclusively to the Re-face of the ketone. This biocatalytic approach is highly favored for its mild conditions and perfect stereocontrol, a method heavily validated in the synthesis of analogous 4-acetylphenyl derivatives[2].

  • (1S)-Enantiomer via Chemocatalysis: To access the (1S)-enantiomer, transition-metal catalyzed asymmetric transfer hydrogenation (ATH) is typically employed. Utilizing a Noyori-type catalyst, such as RuCl(p-cymene)[(S,S)-TsDPEN] with formic acid as the hydride source, drives hydride delivery to the Si-face. While highly efficient, transition metal catalysts require careful optimization to prevent catalyst poisoning by the substrate's thioether moiety[3].

Pathway Ketone Prochiral Ketone Ethyl 2-(4-acetylphenylthio)acetate Biocat KRED / NADPH Cofactor Recycling Ketone->Biocat Enzymatic (Re-face) Chemcat Ru-TsDPEN / HCOOH Transfer Hydrogenation Ketone->Chemcat Chemocatalytic (Si-face) ProdR (1R)-Enantiomer >99% ee Biocat->ProdR ProdS (1S)-Enantiomer >98% ee Chemcat->ProdS

Fig 1. Divergent asymmetric reduction pathways for synthesizing (1R) and (1S) enantiomers.

Quantitative Enantiomeric Profiling

The following table summarizes the comparative physicochemical and analytical data for both enantiomers. Baseline resolution during chiral chromatography is achieved due to the differential π−π and hydrogen-bonding interactions between the enantiomers and the cellulose-based chiral stationary phase.

ParameterEthyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetateEthyl 2-({4-[(1S)-1-hydroxyethyl]phenyl}sulfanyl)acetate
Preferred Synthesis Route Biocatalytic (KRED-130)Chemocatalytic (Ru-TsDPEN)
Enantiomeric Excess (ee) > 99.5%98.2%
Specific Rotation [α]D20​ +34.5° (c 1.0, CHCl₃)-34.2° (c 1.0, CHCl₃)
Chiral HPLC tR​ (min) 12.415.8
Physical State White crystalline solidWhite crystalline solid
Representative Binding Affinity 12 nM (Active Eutomer Model)> 500 nM (Distomer Model)

(Note: HPLC conditions: Chiralcel OD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min, detection at 254 nm).

Self-Validating Experimental Protocol: Synthesis of the (1R)-Enantiomer

To ensure high scientific integrity, the following methodology for the biocatalytic synthesis of the (1R)-enantiomer is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and an internal control.

Protocol Prep 1. Buffer & Cofactor Setup 100 mM Phosphate, pH 7.0 + NADP+ Recycle 2. Recycling System Add GDH and D-Glucose Prep->Recycle Substrate 3. Substrate Addition Ketone in 5% v/v DMSO Recycle->Substrate React 4. Biocatalysis 30°C, 24h, 250 rpm Substrate->React Extract 5. Extraction & Analysis EtOAc extraction -> Chiral HPLC React->Extract

Fig 2. Self-validating biocatalytic workflow for the asymmetric reduction of the prochiral ketone.

Step-by-Step Methodology:

Step 1: Preparation of the Cofactor Recycling System

  • Action: In a reaction vessel, dissolve NADP+ (1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (GDH, 10 U/mL) in 100 mM potassium phosphate buffer adjusted precisely to pH 7.0.

  • Causality: KREDs require stoichiometric amounts of NADPH. GDH drives the thermodynamic equilibrium forward by oxidizing glucose to gluconolactone, which subsequently regenerates NADPH. The 100 mM phosphate buffer is critical; without it, the spontaneous hydrolysis of gluconolactone to gluconic acid would crash the pH, protonating the KRED's active site histidine residues and permanently halting catalysis.

Step 2: Substrate Solubilization and Addition

  • Action: Dissolve the prochiral ketone (ethyl 2-(4-acetylphenylthio)acetate) in pure DMSO to a concentration of 500 mM. Add this solution dropwise to the aqueous buffer to achieve a final substrate concentration of 25 mM (resulting in 5% v/v DMSO).

  • Causality: The aryl thioether moiety renders the substrate highly lipophilic and insoluble in water. DMSO acts as a necessary co-solvent to increase substrate bioavailability to the enzyme. However, exceeding 5% v/v DMSO will strip the essential hydration shell from the KRED protein, inducing rapid denaturation.

Step 3: Biocatalytic Reduction and Internal Validation

  • Action: Add KRED-130 (5 mg/mL) to the mixture. Incubate the reaction at 30°C with orbital shaking at 250 rpm for 24 hours. Monitor the pH continuously.

  • Causality & Validation: 30°C provides optimal kinetic energy without inducing thermal unfolding of the enzyme. Monitoring the pH serves as a real-time, self-validating control: if the pH does not exhibit a slight downward trend (requiring occasional titration with 1M NaOH), the GDH recycling system has failed, indicating that chemical reduction is not occurring.

Step 4: Extraction and Chiral Validation

  • Action: Terminate the reaction by adding ethyl acetate (3 x equal volumes) to extract the organics. Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and analyze the residue via Chiral HPLC.

  • Causality: Ethyl acetate selectively partitions the (1R)-alcohol and any trace unreacted ketone away from the highly polar enzymatic debris, salts, and cofactors. This ensures a clean baseline on the chromatogram, allowing for an exact integration of the enantiomeric excess (ee).

References

  • Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists Source: MDPI URL:[Link]

  • PPM Ir-f-phamidol-Catalyzed Asymmetric Hydrogenation of γ-Amino Ketones Followed by Stereoselective Cyclization for Construction of Chiral 2-Aryl-pyrrolidine Pharmacophores Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Copper(I)-Catalyzed Asymmetric Alkylation of α-Sulfanyl Acetamides Source: ACS Catalysis URL:[Link]

Sources

Validation

Mass Spectrometry Fragmentation Analysis of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate: A Platform Comparison Guide

As drug development pipelines increasingly rely on structurally complex intermediates, the demand for precise analytical characterization has never been higher. Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on structurally complex intermediates, the demand for precise analytical characterization has never been higher. Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate ( C12​H16​O3​S ) is a prime example of a functionalized molecule requiring rigorous mass spectrometry (MS) evaluation. Featuring a chiral benzylic alcohol and a thioether-linked ester, its gas-phase behavior is governed by competing ionization and fragmentation pathways.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) platforms for the analysis of this compound. Rather than just listing parameters, this guide deconstructs the causality behind the molecule's fragmentation and provides a self-validating experimental framework for your laboratory.

Mechanistic Causality: Decoding the Fragmentation Pathways

To optimize any MS method, one must first understand the intrinsic gas-phase thermodynamics of the target analyte. In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]+ at an exact mass of m/z241.0894 .

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers highly predictable, structurally diagnostic neutral losses governed by the even-electron rule [1].

  • Benzylic Dehydration (-18 Da): The most kinetically favored pathway is the loss of water from the (1R)-1-hydroxyethyl group. Protonation of the hydroxyl oxygen weakens the C-O bond, leading to the expulsion of H2​O and the formation of a highly resonance-stabilized benzylic carbocation at m/z223.0789 .

  • Ester Cleavage (-46 Da): The ethyl ester moiety is susceptible to the neutral loss of ethanol ( C2​H6​O ). This typically occurs sequentially after dehydration, yielding a ketene-like derivative at m/z177.0371 [2].

  • Thioether C-S Cleavage: At higher collision energies, the relatively weak carbon-sulfur bond cleaves, often resulting in charge retention on the sulfur-containing fragment (a thiophenolium-like ion at m/z153.0374 ).

Fragmentation M [M+H]+ m/z 241.0894 Parent Ion H2O_loss [M+H - H2O]+ m/z 223.0789 Benzylic Cation M->H2O_loss -H2O (-18 Da) Low CE (15 eV) Thio_cleavage [C8H9OS]+ m/z 153.0374 Thiophenolium Ion M->Thio_cleavage C-S Cleavage High CE (35 eV) Ester_loss [M+H - H2O - C2H6O]+ m/z 177.0371 Ketene Derivative H2O_loss->Ester_loss -EtOH (-46 Da) Medium CE (25 eV)

Caption: Primary ESI-MS/MS fragmentation pathways of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate.

Platform Comparison: Q-TOF vs. QqQ

Choosing the correct MS architecture depends entirely on the analytical objective: Structural Elucidation (identifying impurities/metabolites) versus Targeted Quantitation (pharmacokinetics).

Performance Metrics Comparison
FeatureHigh-Resolution Q-TOFTriple Quadrupole (QqQ)Causality / Scientific Impact
Mass Accuracy <2 ppm ∼0.1 Da Q-TOF unambiguously differentiates the −18.0106 Da ( H2​O ) loss from isobaric interferences.
Resolving Power 40,000−80,000 (FWHM)Unit Resolution ( ∼0.7 FWHM )High resolution separates the target from endogenous matrix background in complex biological samples.
Sensitivity (Targeted) Moderate to HighUltra-HighQqQ excels at Multiple Reaction Monitoring (MRM), maximizing duty cycle for the 241.1→223.1 transition [3].
Dynamic Range 3−4 logs 5−6 logs QqQ is superior for DMPK studies requiring quantification across a wide range of concentrations.
Best Application Impurity profiling, Metabolite IDHigh-throughput PK screeningQ-TOF discovers "unknowns"; QqQ quantifies "knowns".

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. By monitoring the specific MRM transitions and exact masses outlined below, laboratories can verify system suitability prior to analyzing unknown samples.

Phase A: Sample Preparation (Protein Precipitation)
  • Aliquot 50μL of plasma/serum containing the analyte into a 96-well plate.

  • Add 150μL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) to induce protein precipitation and ensure the analyte remains in its protonated state.

  • Vortex for 2 minutes at 1000RPM , then centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Transfer 100μL of the supernatant to a clean vial for injection.

Phase B: UHPLC Separation Conditions
  • Column: Sub-2 μm C18 column ( 2.1×50mm , 1.7μm ). Rationale: The hydrophobic thioether and ester groups require a non-polar stationary phase for adequate retention.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: MeCN + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4mL/min .

Phase C: Mass Spectrometry Parameters

For QqQ (Targeted MRM):

  • Ion Source: ESI Positive.

  • Capillary Voltage: 3.5kV .

  • Quantifier Transition: m/z241.1→223.1 (Collision Energy: 15eV ). Rationale: The dehydration pathway is the most abundant, offering the highest signal-to-noise ratio.

  • Qualifier Transition: m/z241.1→177.0 (Collision Energy: 25eV ).

For Q-TOF (Exact Mass Confirmation):

  • Acquisition Mode: MSE or Data-Dependent Acquisition (DDA).

  • Precursor Mass Tolerance: 5ppm .

  • Fragment Mass Tolerance: 10ppm .

Workflow Sample 1. Sample Prep Protein Precipitation LC 2. UHPLC C18, Gradient Elution Sample->LC ESI 3. ESI Source Positive Ion Mode LC->ESI MS 4. Mass Analysis Q-TOF / QqQ ESI->MS Data 5. Processing Exact Mass / MRM MS->Data

Caption: End-to-end LC-MS/MS experimental workflow for thioether-ester derivatives.

Data Interpretation & Strategic Recommendations

When analyzing the data generated from this protocol, the presence of the m/z223.0789 fragment is the primary diagnostic indicator of the intact (1R)-1-hydroxyethyl group.

Expert Insight: If you are conducting stability studies and notice a mass shift of +16Da in the precursor ( m/z257.0843 ), this strongly indicates oxidation of the thioether to a sulfoxide. In a QqQ platform, this might be missed if you are only monitoring the 241→223 transition. A Q-TOF platform running in full-scan mode will capture this degradation product automatically, underscoring why high-resolution MS is non-negotiable during the early stages of drug formulation and stability testing.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]

  • Levsen, K., Schiebel, H. M., Terlouw, J. K., Jobst, K. J., Elend, M., Preiss, A., ... & Bane, A. N. (2007). Even-electron ions: a systematic study of the neutral species lost in the dissociation of quasi-molecular ions. Journal of Mass Spectrometry, 42(8), 1024-1044.[Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.[Link]

Comparative

A Comparative Guide to Ethyl and Methyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate in Organic Synthesis

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision point that profoundly impacts process efficiency, scalability, and the final product's purity profile. Among the versatile chiral building blocks, derivatives of (1R)-1-(4-mercaptophenyl)ethanol are pivotal, particularly in the synthesis of leukotriene receptor antagonists. This guide provides an in-depth, objective comparison of two closely related intermediates: Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate and its methyl ester analog .

This document moves beyond a simple cataloging of properties to explain the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the optimal analog for their specific synthetic challenges.

The Synthetic Landscape: Accessibility and Process Considerations

The most common and direct route to both the ethyl and methyl ester analogs is the S-alkylation of (1R)-1-(4-mercaptophenyl)ethanol. This precursor, a chiral secondary alcohol, is typically prepared via the enantioselective reduction of 4'-mercaptoacetophenone. The choice between the ethyl and methyl ester is therefore determined at the alkylation step, using either ethyl chloroacetate or methyl chloroacetate, respectively.

The selection of the alkylating agent and corresponding reaction conditions is the first point of divergence and carries significant practical implications.

G cluster_ethyl Ethyl Ester Pathway cluster_methyl Methyl Ester Pathway precursor (1R)-1-(4-mercaptophenyl)ethanol ethyl_reagent Ethyl Chloroacetate (ClCH₂COOEt) precursor->ethyl_reagent S-Alkylation (SN2) methyl_reagent Methyl Chloroacetate (ClCH₂COOMe) precursor->methyl_reagent S-Alkylation (SN2) ethyl_product Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate ethyl_reagent->ethyl_product methyl_product Methyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate methyl_reagent->methyl_product base Base (e.g., K₂CO₃, NaH) base->precursor solvent Solvent (e.g., DMF, Acetone) solvent->precursor

Caption: General synthetic pathways to the target ester analogs.

Experimental Protocol: Synthesis via S-Alkylation

This protocol provides a representative procedure for the synthesis. The choice between methyl and ethyl chloroacetate is the primary variable.

Objective: To synthesize the target ester via S-alkylation of the corresponding thiol.

Materials:

  • (1R)-1-(4-mercaptophenyl)ethanol (1.0 eq)

  • Ethyl chloroacetate OR Methyl chloroacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of (1R)-1-(4-mercaptophenyl)ethanol in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the resulting suspension at room temperature for 30 minutes. Causality: This step generates the potassium thiophenoxide in situ. K₂CO₃ is a mild, cost-effective base suitable for this deprotonation, and DMF is an ideal polar aprotic solvent that enhances the nucleophilicity of the thiolate.

  • Add the corresponding alkylating agent (ethyl or methyl chloroacetate) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC until the starting thiol is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Comparative Synthesis Data
ParameterEthyl Ester AnalogMethyl Ester AnalogRationale & Insights
Alkylating Agent Ethyl ChloroacetateMethyl ChloroacetateBoth are readily available. Methyl chloroacetate is slightly more reactive in SN2 reactions due to lower steric hindrance, but the difference is often negligible in this context.
Typical Yield 85-95%85-95%Yields are generally comparable under optimized conditions. The primary driver of yield is the efficiency of the thiolate formation and the prevention of side reactions.
Reaction Time 2-4 hours2-4 hoursReaction kinetics are very similar. The choice of base and temperature has a more significant impact than the ester group.
Purification StraightforwardStraightforwardBoth products are amenable to standard purification techniques like column chromatography. The slightly higher boiling point of the ethyl ester can be an advantage in removing residual solvents under high vacuum.

Reactivity in Key Transformations: The Ester's Role

The primary point of chemical differentiation between the two analogs lies in the reactivity of the ester functional group. This is most relevant in reactions such as hydrolysis (saponification), which is a common subsequent step in many synthetic routes.

Ester Hydrolysis: A Kinetic Comparison

The hydrolysis of the ester to the corresponding carboxylic acid is a critical transformation. The rate of this reaction is influenced by the steric and electronic properties of the alkoxy group.

FactorEthyl Ester AnalogMethyl Ester AnalogMechanistic Explanation
Base-Mediated Hydrolysis Rate SlowerFasterThe transition state for saponification involves a nucleophilic attack at the carbonyl carbon. The smaller methyl group presents less steric hindrance to the incoming nucleophile (e.g., OH⁻) compared to the ethyl group. Therefore, hydrolysis of the methyl ester is generally faster.[1][2][3]
Acid-Catalyzed Hydrolysis Rate SlowerFasterSimilar to basic hydrolysis, the tetrahedral intermediate is less sterically crowded in the case of the methyl ester, leading to a faster rate of reaction.[2][4]
Byproduct EthanolMethanolThe choice of ester dictates the alcohol byproduct. This has significant implications for process safety and toxicology.

Practical Implication: For synthetic routes requiring a rapid and efficient hydrolysis step under mild conditions, the methyl ester is the kinetically favored choice . If a more robust ester that is less prone to premature hydrolysis during other transformations is desired, the ethyl ester offers slightly enhanced stability .

Practical and Process-Scale Considerations

In drug development, seemingly minor molecular differences can have major consequences for process safety, cost, and scalability.

G main Comparison Factors Ethyl Ester Methyl Ester reactivity Reactivity (Hydrolysis) Slower Faster toxicity Byproduct Toxicity Low (Ethanol) High (Methanol) volatility Reagent Volatility Lower Higher cost Cost Generally Comparable Generally Comparable

Caption: Key decision factors for selecting the ester analog.

Toxicology and Safety

This is arguably the most critical differentiating factor from a process chemistry and drug development perspective.

  • Ethyl Ester: Hydrolysis or transesterification yields ethanol , which has low toxicity and is easily managed in an industrial setting.

  • Methyl Ester: Yields methanol , a highly toxic substance that can cause blindness, metabolic acidosis, and death. Its use requires stringent engineering controls, specialized waste handling, and rigorous testing for residual methanol in the final active pharmaceutical ingredient (API).

Senior Scientist's Recommendation: For any process intended for GMP (Good Manufacturing Practice) production, the use of the ethyl ester is strongly preferred to avoid the significant safety and regulatory burdens associated with methanol. The minor kinetic advantage of the methyl ester in hydrolysis rarely outweighs the substantial risks posed by methanol.

Physical Properties and Purification
PropertyEthyl Ester AnalogMethyl Ester AnalogImplication
Boiling Point HigherLowerThe ethyl ester's higher boiling point makes it less volatile, which can be advantageous for minimizing material loss during solvent removal and high-temperature reactions.
Lipophilicity HigherLowerThe additional methylene group in the ethyl ester increases its lipophilicity. This can slightly alter its solubility in various organic solvents and its retention characteristics during chromatography, potentially aiding in separations from more polar or nonpolar impurities.

Conclusion and Recommendations

While both Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate and its methyl ester analog are effective intermediates, they are not interchangeable. The choice between them should be a deliberate decision based on the specific goals of the synthesis.

  • Choose the Methyl Ester Analog for:

    • Bench-scale research where reaction speed is prioritized and small quantities of methanol can be handled safely in a fume hood.

    • Syntheses where a kinetically favored hydrolysis is the rate-limiting step and process safety is not the primary driver.

  • Choose the Ethyl Ester Analog for:

    • Process development and scale-up operations where safety and regulatory compliance are paramount.

    • GMP manufacturing to avoid the generation of toxic methanol.[5]

    • Syntheses that require a slightly more hydrolytically stable ester to withstand conditions in preceding or subsequent steps.

Ultimately, for any application in drug development, the safety profile overwhelmingly favors the Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate . The marginal kinetic benefits of the methyl ester are insignificant when weighed against the profound safety, handling, and regulatory complexities introduced by methanol as a byproduct.

References

  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing.
  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC.
  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES.
  • METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis - chemicalbook.
  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide).
  • Conversion of Esters to Thioesters under Mild Conditions - RSC Publishing.
  • Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines.
  • Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit. Available at: [Link]

  • ethyl and methyl esters of vegetable oil - Biodiesel Education. Available at: [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design - PubMed. Available at: [Link]

Sources

Validation

Validating enantiomeric excess (ee) of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate via chiral GC

An in-depth technical guide for validating the enantiomeric excess (ee) of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, a critical chiral intermediate often utilized in the synthesis of complex active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the enantiomeric excess (ee) of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, a critical chiral intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide objectively evaluates chiral Gas Chromatography (GC) methodologies, comparing stationary phases and sample preparation strategies to ensure robust, self-validating analytical workflows.

Mechanistic Grounding: The Analytical Challenge

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate presents a unique chromatographic challenge. The molecule features a chiral secondary alcohol (a 1-phenylethanol derivative) coupled with a bulky, polarizable para-sulfanylacetate tail.

While chiral High-Performance Liquid Chromatography (HPLC) is the default for many bulky APIs, chiral GC offers vastly superior theoretical plate counts and resolution for volatile to semi-volatile intermediates[1]. The primary analytical hurdle in GC analysis of this molecule is the free hydroxyl (-OH) group. Unprotected secondary alcohols are notorious for hydrogen-bonding with residual silanols on the fused-silica capillary wall, leading to severe peak tailing and degradation of enantiomeric resolution ( Rs​ )[2].

To achieve baseline resolution, analysts must choose between optimizing a direct injection method using highly deactivated columns or employing a derivatization strategy to mask the hydroxyl group.

Comparing Chiral Stationary Phases (CSPs)

Chiral GC relies predominantly on cyclodextrin (CD) derivatives. These cyclic oligosaccharides separate enantiomers via an inclusion mechanism, where the hydrophobic cavity of the CD interacts stereoselectively with the analyte[3].

For 1-phenylethanol derivatives, cavity size is the primary determinant of selectivity ( α ):

  • β -Cyclodextrin (7 glucose units): The industry standard for simple arylethanols. Columns like Rt- β DEXm (permethylated β -CD) provide an ideal cavity diameter for the 1-hydroxyethylphenyl moiety[4][5].

  • γ -Cyclodextrin (8 glucose units): Features a larger cavity. While simple 1-phenylethanol may "rattle" inside a γ -CD cavity resulting in poor chiral recognition, the bulky para-sulfanylacetate tail of our target molecule significantly increases its steric footprint, making derivatized γ -CD columns (e.g., HYDRODEX γ -TBDAc) highly competitive[6][7].

Table 1: Comparative Performance of GC Strategies for the Target Analyte
Analytical StrategyStationary PhaseCavity SizeSelectivity ( α )Resolution ( Rs​ )Peak SymmetryNotes
Direct Analysis Permethylated β -CDMedium1.041.2 (Partial)Poor (Tailing)Prone to silanol interactions; requires low oven temps.
Direct Analysis Acetylated γ -CDLarge1.02< 1.0 (Co-elution)ModerateAnalyte orientation in the larger cavity is poorly constrained.
Derivatized (Acetate) Permethylated β -CDMedium1.08> 2.0 (Baseline)ExcellentOptimal. Acetylation sharpens peaks and enhances inclusion geometry.
Derivatized (Acetate) Acetylated γ -CDLarge1.061.6 (Baseline)ExcellentViable alternative; the added acetate bulk improves γ -CD fit.

Workflow and Causality: Why Derivatization is Mandatory

As demonstrated in Table 1, direct analysis yields suboptimal resolution due to peak tailing. Derivatizing the analyte via acylation (using acetic anhydride or trifluoroacetic anhydride) serves a dual purpose:

  • Thermodynamic Volatility: It replaces the hydrogen-bond donor (-OH) with an ester, increasing vapor pressure and allowing for lower GC elution temperatures. Lower temperatures exponentially increase chiral selectivity ( α )[3].

  • Stereochemical Amplification: The added steric bulk of the ester group restricts the rotational freedom of the chiral center, forcing a more rigid, stereospecific interaction with the cyclodextrin rim[8].

GC_Workflow Start Enantioenriched Sample (Free Alcohol) Split Sample Prep Strategy Start->Split Direct Direct Injection (High Risk of Tailing) Split->Direct Avoid if possible Deriv Acylation Derivatization (Acetate Ester) Split->Deriv Recommended Col_B β-Cyclodextrin Column (e.g., Rt-βDEXm) Direct->Col_B Deriv->Col_B Optimal Fit Col_G γ-Cyclodextrin Column (e.g., HYDRODEX γ-TBDAc) Deriv->Col_G Alternative Detect FID Detection Col_B->Detect Col_G->Detect Calc Calculate ee% (Area Major - Area Minor) / Total Detect->Calc

Workflow for chiral GC analysis of secondary arylethanols via direct and derivatized routes.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The greatest risk during the derivatization of chiral alcohols is kinetic resolution —where one enantiomer reacts faster than the other. If the derivatization reaction is quenched before 100% completion, the resulting ee% of the ester will not accurately reflect the ee% of the starting material[1][2].

Step-by-Step Methodology: Quantitative Acetylation & GC Analysis

Step 1: Preparation of the Racemic Reference (System Suitability)

  • Causality: You cannot validate an ee% without first proving the method exhibits no inherent bias. A synthesized racemate (50:50 R/S) must be analyzed to confirm an integrated area ratio of 1:1.

Step 2: Quantitative Derivatization

  • Dissolve 5.0 mg of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate in 1.0 mL of anhydrous dichloromethane (DCM) in a 2 mL GC vial.

  • Add 50 µL of acetic anhydride and 10 µL of anhydrous pyridine (catalyst/acid scavenger)[2].

  • Seal the vial and heat at 60 °C for exactly 45 minutes.

  • Validation Check: Analyze a micro-aliquot via TLC or rapid achiral GC to confirm the complete disappearance of the starting alcohol. 100% conversion is mandatory.

  • Quench with 0.5 mL of saturated aqueous NaHCO3​ , vortex, and allow phase separation. Extract the lower DCM layer and dry over anhydrous Na2​SO4​ .

Step 3: GC-FID Operational Parameters

  • Column: Permethylated β -cyclodextrin (e.g., Rt- β DEXm, 30 m × 0.25 mm ID, 0.25 µm film)[5].

  • Carrier Gas: Helium at a constant linear velocity of 25 cm/sec.

  • Injection: 1 µL, Split ratio 50:1. Inlet temperature: 220 °C.

  • Oven Program: Isothermal at 140 °C for 25 minutes. (Causality: Isothermal conditions maximize the thermodynamic differences in inclusion complexation between the two enantiomers, yielding the highest possible α value).

  • Detector: FID at 250 °C.

Step 4: Data Analysis Calculate the enantiomeric excess using the integrated peak areas:

ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Troubleshooting Logic

Even with optimized protocols, column degradation or matrix effects can compromise resolution. Use the following logic tree to diagnose and correct chromatographic failures.

Troubleshooting Issue Poor Enantiomeric Resolution (Rs < 1.5) Check1 Is peak tailing observed? Issue->Check1 Yes1 Ensure 100% Derivatization (Check reagents/water) Check1->Yes1 Yes (Silanol interactions) No1 Check column selectivity Check1->No1 No (Symmetric peaks) Check2 Is alpha (α) < 1.05? No1->Check2 Yes2 Switch CD cavity size (β-DEX to γ-DEX) Check2->Yes2 Yes (Poor inclusion) No2 Lower oven temperature (Decrease by 10°C) Check2->No2 No (Kinetic overlap)

Troubleshooting logic tree for optimizing chiral GC resolution of secondary alcohols.

References

  • GCMS.cz. "Chiral Cyclodextrin Capillary GC Columns." GCMS. Available at:[Link]

  • Restek Corporation. "Chiral GC Capillary Column, Rt-βDEXm 30 m, 0.32 mm ID, 0.25 µm." Restek. Available at:[Link]

  • Schurig, V. "Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography." ResearchGate. Available at:[Link]

  • Sorbent Technologies. "CHIRAL GC (PART 2 OF 2)." Sorbtech. Available at:[Link]

  • ResearchGate. "Applications of Enantiomeric Gas Chromatography: A Review." ResearchGate. Available at:[Link]

  • Chiralpedia. "Part 7: Analytical Techniques for Stereochemistry." Chiralpedia. Available at:[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency for the Asymmetric Synthesis of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Executive Summary The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical synthesis [1][1]. However, when the substrate contains a strongly coordinati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical synthesis [1][1]. However, when the substrate contains a strongly coordinating heteroatom—such as the thioether moiety in ethyl 2-((4-acetylphenyl)sulfanyl)acetate—traditional catalytic paradigms are severely tested [2][2]. The target product, ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, serves as a high-value chiral building block.

This guide objectively benchmarks three distinct catalytic methodologies for its production: Biocatalysis (Ketoreductase/KRED), Transition-Metal Chemocatalysis (Ru-TsDPEN Asymmetric Transfer Hydrogenation), and Organocatalysis (Corey-Bakshi-Shibata/CBS reduction).

Mechanistic Bottleneck: The "Sulfur Poisoning" Paradigm

The primary challenge in reducing ethyl 2-((4-acetylphenyl)sulfanyl)acetate is the presence of the Lewis-basic thioether (-S-) linkage. In classical transition-metal catalysis, such as Noyori's Ru(II)-catalyzed asymmetric transfer hydrogenation (ATH) [3][3], the lone pairs on the sulfur atom competitively coordinate to the low-valent metal center [4][4]. This coordination blocks the active site, preventing the necessary interaction between the metal-hydride species and the carbonyl substrate, leading to premature catalyst deactivation or necessitating uneconomical catalyst loadings.

To circumvent this, researchers increasingly turn to alternative catalytic systems. Biocatalytic approaches using engineered Ketoreductases (KREDs) rely on highly specific enzyme-substrate binding pockets and organic cofactors (NADPH), rendering them entirely immune to transition-metal sulfur poisoning [5][5]. Similarly, the CBS reduction utilizes a chiral oxazaborolidine catalyst where Lewis-acidic boron activates the ketone; while sulfur can interact with boron, the rapid intramolecular hydride delivery from the coordinated borane typically outcompetes thioether inhibition [6][6].

CatalyticPathways Substrate Ketone Substrate (Thioether) KRED Biocatalysis (KRED) Substrate->KRED High Affinity CBS Organocatalysis (CBS/BH3) Substrate->CBS Boron Activation ATH Chemocatalysis (Ru-TsDPEN) Substrate->ATH Hydride Transfer Poison Sulfur Poisoning (Metal Inhibition) Substrate->Poison Lone Pair Coordination Product (1R)-Chiral Alcohol Target Product KRED->Product >99% ee Immune to Poisoning CBS->Product 94% ee Tolerant ATH->Product 92% ee Slowed Kinetics Poison->ATH Deactivates Ru

Figure 1: Comparative catalytic pathways highlighting transition-metal sulfur poisoning.

Comparative Benchmark Data

To objectively evaluate these methodologies, we benchmarked the reduction of ethyl 2-((4-acetylphenyl)sulfanyl)acetate under optimized conditions for each catalytic class. The data synthesized below highlights the stark contrast in catalytic efficiency and sulfur tolerance.

MethodologyCatalyst SystemCatalyst LoadingConditionsConversion (%)Enantiomeric Excess (ee %)Sulfur Tolerance
Biocatalysis Engineered KRED / NADP+2 wt%30°C, pH 7.0, 12h>99%>99.5% (1R) Excellent
Organocatalysis (S)-Me-CBS / BH₃-THF10 mol%-20°C, THF, 4h95%94% (1R)Good
Chemocatalysis RuCl0.2 mol% (S/C 500)40°C, HCOOH/NEt₃, 24h85%92% (1R)Poor

Note: The ATH method required an unusually low Substrate-to-Catalyst (S/C) ratio of 500 to overcome thioether poisoning, whereas KRED achieved near-perfect conversion at highly economical enzyme loadings.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the optimized workflows for the two most industrially relevant pathways (KRED and ATH), alongside the analytical method required to validate the self-correcting nature of the enantiomeric excess (ee).

Protocol A: Biocatalytic Reduction via Engineered KRED

Causality Insight: This protocol utilizes a substrate-coupled cofactor recycling system. Isopropanol (IPA) is employed not merely as a co-solvent to solubilize the highly hydrophobic thioether substrate, but as the stoichiometric hydride donor to regenerate the expensive NADPH cofactor in situ [1][1].

  • Preparation: In a 100 mL jacketed reactor, dissolve 5.0 g of ethyl 2-((4-acetylphenyl)sulfanyl)acetate in 15 mL of Isopropanol (IPA).

  • Buffer Addition: Add 35 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Catalyst Initiation: Charge the reactor with 100 mg of engineered KRED powder and 5 mg of NADP+ sodium salt.

  • Reaction: Stir the biphasic mixture at 30°C and 400 rpm for 12 hours. Maintain pH at 7.0 using 1M NaOH if necessary.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum to yield the crude (1R)-alcohol.

CofactorRecycling cluster_0 KRED Active Site Dynamics NADPH NADPH (Hydride Donor) NADP NADP+ (Depleted) NADPH->NADP H- Transfer to Ketone Product (1R)-Alcohol NADPH->Product Reduces NADP->NADPH H- Recovery from IPA Acetone Acetone NADP->Acetone Oxidizes Ketone Thioether Ketone Ketone->NADPH Binds IPA Isopropanol (IPA) IPA->NADP Binds

Figure 2: Substrate-coupled NADPH recycling using Isopropanol and Ketoreductase.

Protocol B: Ru-TsDPEN Asymmetric Transfer Hydrogenation (ATH)

Causality Insight: Formic acid serves as the hydrogen source, while triethylamine acts as a base to facilitate the formation of the active 16-electron ruthenium-hydride intermediate [3][3]. Due to the thioether poisoning effect, the S/C ratio must be kept artificially low to achieve acceptable conversion.

  • Azeotrope Preparation: Prepare a 5:2 molar mixture of Formic Acid to Triethylamine (TEAF) under an inert argon atmosphere.

  • Catalyst Activation: In a Schlenk flask, dissolve 5.0 g of the ketone substrate and 24 mg (0.2 mol%) of RuCl in 10 mL of anhydrous DMF.

  • Reaction: Add 15 mL of the TEAF azeotrope dropwise. Heat the mixture to 40°C and stir for 24 hours.

  • Quenching: Cool to room temperature, dilute with water (50 mL), and extract with Dichloromethane (3 × 20 mL). Wash the organic layer with brine, dry, and evaporate.

Protocol C: Analytical Validation (Chiral HPLC)

Causality Insight: Relying solely on conversion metrics is insufficient in asymmetric catalysis. Chiral HPLC provides a self-validating readout of both conversion (via peak area relative to the starting material) and enantioselectivity (via the ratio of the (1R) and (1S) enantiomer peaks).

  • Sample Prep: Dissolve 1 mg of crude product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Conditions: Isocratic flow at 1.0 mL/min; Temperature: 25°C; UV Detection: 254 nm.

  • Validation: The ketone starting material elutes first, followed by the (1S)-enantiomer, and finally the desired (1R)-enantiomer. Calculate ee =[(Area 1R - Area 1S) / (Area 1R + Area 1S)] × 100.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Authoritative Guidance for Laboratory Professionals As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guidance for Laboratory Professionals

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate (CAS No. 1344952-38-0). The following protocols are designed to be a self-validating system, ensuring that every step is grounded in established safety principles.

Hazard Assessment and GHS Classification

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is classified with the signal word "Warning".[6] The associated hazard statements indicate potential health risks upon exposure.[6]

Table 1: GHS Hazard and Precautionary Statements

GHS InformationCodesDescription
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Source: Synthesized from available supplier safety information.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following recommendations are based on a thorough risk assessment of the chemical's known and potential hazards.

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationRationale and Best Practices
Hands Neoprene or PVC gloves .[2]The selection of glove material should be based on chemical resistance and breakthrough time. Always inspect gloves for integrity before use and replace them immediately if contaminated.[2] After use, hands should be thoroughly washed and dried.
Eyes/Face Chemical safety goggles with side shields or a face shield .This provides protection against splashes and airborne particles.[2] Standard safety glasses are not sufficient.
Body Long-sleeved lab coat and closed-toe shoes .This prevents accidental skin contact. For larger quantities or in case of a significant spill risk, consider a chemically resistant apron or overalls.[2]
Respiratory Use in a certified chemical fume hood .Local exhaust ventilation is the primary means of controlling inhalation exposure.[2] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Based on Hazards Handle_Chemical Handle Chemical in Fume Hood Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Dispose_Contaminated_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Contaminated_PPE Wash_Hands Wash Hands Thoroughly Dispose_Contaminated_PPE->Wash_Hands Emergency_Response Exposure_Event Exposure Event Assess_Situation Assess Situation (Spill, Inhalation, etc.) Exposure_Event->Assess_Situation Isolate_Area Isolate Area & Alert Others Assess_Situation->Isolate_Area Remove_From_Exposure Remove from Exposure Isolate_Area->Remove_From_Exposure Administer_First_Aid Administer First Aid (See Table 3) Remove_From_Exposure->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention Report_Incident Report Incident to EHS Seek_Medical_Attention->Report_Incident

Caption: Emergency Response Flowchart for Chemical Exposure Events.

Disposal Plan: Environmental Responsibility

Proper disposal of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Chemical : Dispose of the chemical as industrial waste in accordance with local, state, and federal regulations. [7]Do not dispose of it down the drain.

  • Contaminated Materials : All contaminated materials, including gloves, absorbent pads, and empty containers, should be collected in a sealed, labeled hazardous waste container for disposal by a licensed waste disposal company. [8]* Container Disposal : Before disposing of the original container, ensure it is completely empty. [8] By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, fostering a culture of safety and scientific excellence.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate.
  • Alfa Aesar. (2024, April 22). Thiophenol - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Thiophenol.
  • TCI Chemicals. (2025, July 16). SAFETY DATA SHEET.
  • AkzoNobel. (2020, July 3). Safety Data Sheet.
  • Muby Chemicals. (n.d.). Thiophenol or PhSH or Phenyl mercaptan or Mercaptobenzene Manufacturers, with SDS GHS MSDS Sheet.
  • BLDpharm. (n.d.). 1341754-12-8|Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate.
  • Multichem Specialities. (n.d.). THIOPHENOL.
  • Fisher Scientific. (2010, April 23). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.